Piperidine-2,6-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
piperidine-2,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPHEPARZCBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318860 | |
| Record name | piperidine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41980-31-8 | |
| Record name | 41980-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperidine-2,6-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Piperidine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₇H₉N₃. As a functionalized piperidine derivative, it holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of this compound and its derivatives, including its synthesis, physical and chemical properties, and spectral characterization. Detailed experimental methodologies for the synthesis and characterization of related compounds are presented, offering valuable protocols for researchers in the field. Furthermore, this guide explores the biological significance of the broader class of piperidine derivatives, delving into their roles in modulating key signaling pathways relevant to drug discovery.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning it the designation of a "privileged structure" in medicinal chemistry. The unique conformational flexibility of the piperidine ring, coupled with its capacity for diverse chemical modifications, makes it a highly attractive framework for the design of novel therapeutic agents. This compound, featuring two nitrile groups at the 2 and 6 positions, presents a particularly interesting scaffold for further chemical elaboration, offering multiple reaction sites for the generation of diverse molecular libraries. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in research and development.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key predicted and experimentally determined properties for the parent compound and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | N/A |
| Molecular Weight | 135.17 g/mol | N/A |
| CAS Number | 41980-31-8 | N/A |
| Melting Point | 114-115 °C | [1] |
| Density (predicted) | 1.10 ± 0.1 g/cm³ | [1] |
| pKa (predicted) | 2.84 ± 0.10 | [1] |
| Solubility | Good solubility in polar organic solvents. | [1] |
Synthesis
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)piperidine-2,6-dione
This protocol describes a two-step one-pot synthesis of a piperidine-2,6-dione derivative.
Materials:
-
Glutaric acid (0.01 mol)
-
Thionyl chloride (SOCl₂) (0.02 mol)
-
4-chloroaniline (0.01 mol)
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round bottom flask, add glutaric acid (0.01 mol) and thionyl chloride (0.02 mol).
-
Gently warm the reaction mixture for 2 hours. This step is to activate the glutaric acid.
-
Add 4-chloroaniline (0.01 mol) to the reaction mixture.
-
Reflux the reaction mixture for 1 hour.
-
After reflux, cool the reaction mixture to room temperature.
-
Filter the solid product and recrystallize from aqueous ethanol to obtain the purified 1-(4-chlorophenyl)piperidine-2,6-dione.
Spectral Characterization
Specific spectral data for this compound is not available. The following sections provide general principles and expected spectral features based on the analysis of related piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons at the 2 and 6 positions, being adjacent to both the nitrogen and the nitrile group, would likely appear as downfield signals. The protons at the 3, 4, and 5 positions would resonate further upfield.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the five distinct carbon atoms of the piperidine ring and the two nitrile carbons. The nitrile carbons would appear in the characteristic region for cyano groups (around 115-125 ppm). The carbons at positions 2 and 6, bonded to the electron-withdrawing nitrile groups, would be shifted downfield compared to the other ring carbons.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would likely involve the loss of one or both nitrile groups (CN, 26 Da) and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a characteristic sharp absorption band for the C≡N stretch of the nitrile groups in the region of 2260-2240 cm⁻¹. The N-H stretch of the secondary amine would appear as a medium-intensity band around 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene groups in the ring are expected in the 2850-2960 cm⁻¹ region.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are scarce, the broader class of piperidine derivatives exhibits a wide range of pharmacological properties, including anticancer and neuroprotective effects.[2] These activities are often mediated through the modulation of key cellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[2]
Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and immune responses. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Some piperidine-containing compounds have demonstrated the ability to suppress NF-κB activation.
Caption: Suppression of the NF-κB signaling pathway.
Safety Information
General Hazards of Piperidine:
-
Flammability: Highly flammable liquid and vapor.[3]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Corrosivity: Causes severe skin burns and eye damage.[3]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While specific experimental data is limited, this guide provides a foundational understanding of its properties based on the well-established chemistry of related piperidine derivatives. The synthetic protocols, spectral interpretations, and overview of biological activities of the broader piperidine class offer a valuable starting point for researchers interested in exploring the potential of this and similar molecules in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the fundamental properties and potential applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
Piperidine-2,6-dicarbonitrile: A Technical Guide for Advanced Research
CAS Number: 41980-31-8
This document provides an in-depth technical overview of Piperidine-2,6-dicarbonitrile, a heterocyclic compound of interest in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This guide consolidates available physicochemical data, outlines representative experimental protocols, and discusses potential applications based on its structural features.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a six-membered piperidine ring with two cyano (-C≡N) groups at the 2 and 6 positions.[1] Its molecular formula is C₇H₉N₃.[1][2] The presence of the polar nitrile groups and the nitrogen heteroatom significantly influences its chemical reactivity and physical properties, making it soluble in polar organic solvents.[1] The compound exists as a solid at room temperature.[1]
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃ | [1][2] |
| Molecular Weight | 135.17 g/mol | [2] |
| Melting Point | 114-115 °C | [1][3] |
| Boiling Point (Predicted) | 344.1 ± 42.0 °C (at 760 mmHg) | [1][4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1][3][4] |
| pKa (Predicted) | 2.84 ± 0.10 | [1] |
| Flash Point | 161.9 °C | [4] |
| Refractive Index | 1.497 | [4] |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by its two nitrile functional groups and the piperidine ring. The electron-withdrawing nature of the cyano groups renders the compound relatively acidic.[1] These nitrile groups are versatile handles for further chemical transformations, capable of being converted into amines, amides, or carboxylic acids, which underscores the compound's value as a synthetic intermediate.[1]
Several synthetic strategies can be employed for its preparation:
-
From Dihydropyridine Intermediates: A particularly effective strategy involves the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridine precursors.[1] These intermediates are readily accessible and exhibit excellent reactivity towards nucleophilic attack by cyanide, facilitating the introduction of the nitrile groups.[1]
-
Cyclization of Precursors: Another approach involves the cyclization of acyclic precursors. For instance, the reaction of 3-(6-bromo-1-oxo-isoindolin-2-yl)piperidine with phenylmethanethiol under specific conditions can yield the target compound.[1]
The general workflow for synthesis via a dihydropyridine intermediate is visualized below.
Representative Experimental Protocol
Objective: To synthesize a substituted this compound from a 1,4-dihydropyridine precursor.
Materials:
-
1,4-Dihydropyridine precursor
-
Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN) with a phase-transfer catalyst
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Lewis acid catalyst (optional, e.g., ZnI₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 1,4-dihydropyridine precursor (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Addition of Cyanide Source:
-
If using TMSCN: Add the cyanide source (approx. 2.2 eq) dropwise to the solution at 0 °C. If a catalyst is used, it should be added prior to the cyanide source.
-
If using KCN: Add KCN (approx. 2.5 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure this compound product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Potential Applications
The unique structure of this compound makes it a valuable building block in several areas of chemical science.
-
Pharmaceutical Development: The piperidine ring is a privileged scaffold found in numerous approved drugs.[5] This compound serves as a versatile starting material for creating libraries of novel molecules. The reactive nitrile groups can be readily transformed, allowing for the synthesis of diverse derivatives for evaluation against various therapeutic targets.[1]
-
Material Science: Research suggests potential applications in the development of advanced functional materials.[1] Its incorporation into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, and specific electrical properties.[1] There is also ongoing research into its potential use in improving the efficiency of organic light-emitting diodes (OLEDs).[1]
-
Agrochemicals: The structural motifs present in this molecule indicate potential applications as a building block for novel pesticides and herbicides.[1]
The logical relationship for its application in drug discovery is outlined below.
Safety and Handling
This compound should be handled with care in a laboratory setting. To the best of current knowledge, the health hazards of this product have not been fully investigated.[2] The product is intended solely for research and development purposes.[2]
| Hazard Information | Details | Source |
| Signal Word | WARNING | [2] |
| Pictogram | Exclamation Mark | [2] |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Handling | Use only in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Keep container tightly closed and store in a cool, dry, well-ventilated place. | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |
| Decomposition Products | Under fire conditions, may emit toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides. | [2] |
Conclusion
This compound (CAS 41980-31-8) is a functionally rich heterocyclic compound with significant potential as an intermediate in organic synthesis. Its defined physicochemical properties, coupled with the synthetic versatility of its nitrile groups, make it an attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. While foundational data is available, further research into its biological activities and reaction mechanisms would be beneficial. Standard laboratory safety protocols should be strictly followed during its handling and use.
References
- 1. Buy this compound | 41980-31-8 [smolecule.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chembk.com [chembk.com]
- 4. PIPERIDINE-2,6-DICARBONITRILE41980-31-8,Purity95%_Chemical Block Ltd. [molbase.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of Piperidine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of piperidine-2,6-dicarbonitrile, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its structural isomers, conformational preferences, and relevant experimental and computational methodologies.
Introduction
This compound (C₇H₉N₃, Molar Mass: 135.17 g/mol ) is a disubstituted derivative of piperidine, a saturated six-membered nitrogen-containing heterocycle. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, and its conformational behavior is crucial for its biological activity and chemical reactivity. The presence of two nitrile groups at the 2 and 6 positions introduces stereocenters, leading to the existence of cis and trans diastereomers. The electronic and steric properties of the nitrile substituents significantly influence the conformational equilibrium of the piperidine ring.
Molecular Structure and Isomerism
The core of this compound is the piperidine ring, which, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents at the C2 and C6 positions gives rise to two diastereomers: cis-piperidine-2,6-dicarbonitrile and trans-piperidine-2,6-dicarbonitrile.
-
cis-isomer: The two cyano groups are on the same side of the piperidine ring. In the chair conformation, this can correspond to a (2-axial, 6-equatorial) or (2-equatorial, 6-axial) arrangement, which are in equilibrium through ring inversion. However, due to steric considerations, the diequatorial conformation is generally more stable.
-
trans-isomer: The two cyano groups are on opposite sides of the piperidine ring. In the chair conformation, this corresponds to a (2-axial, 6-axial) or (2-equatorial, 6-equatorial) arrangement. The diaxial conformation is significantly destabilized by 1,3-diaxial interactions, making the diequatorial conformation the most stable.
The interplay between the stereochemistry of the substituents and the inherent flexibility of the piperidine ring dictates the overall three-dimensional structure and properties of these isomers.
Conformational Analysis
The conformational preference of the piperidine ring in this compound is a critical aspect of its molecular structure. The chair conformation is the most stable, and the orientation of the nitrile substituents (axial vs. equatorial) is determined by a balance of steric and electronic effects.
Chair Conformation
Crystallographic and spectroscopic studies of various 2,6-disubstituted piperidines confirm the prevalence of the chair conformation.[1] For cis-piperidine-2,6-dicarbonitrile, a conformational equilibrium exists between the two chair forms where the substituents are axial-equatorial and equatorial-axial. For the trans-isomer, the diequatorial conformer is strongly favored over the diaxial conformer.
The logical relationship between the different possible conformations can be visualized as follows:
Quantitative Structural Data
To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of a closely related compound, cis-(piperidine-2,6-diyl)dimethanol, provides valuable insight into the geometry of a cis-2,6-disubstituted piperidine ring in a chair conformation.[1] The bond lengths, bond angles, and selected dihedral angles from this structure are summarized below as a representative model for the piperidine ring in cis-piperidine-2,6-dicarbonitrile.
Table 1: Representative Bond Lengths for the Piperidine Ring [1]
| Bond | Length (Å) |
| N1—C2 | 1.472(2) |
| N1—C6 | 1.471(2) |
| C2—C3 | 1.526(2) |
| C3—C4 | 1.522(2) |
| C4—C5 | 1.523(2) |
| C5—C6 | 1.525(2) |
Table 2: Representative Bond Angles for the Piperidine Ring [1]
| Angle | Value (°) |
| C6—N1—C2 | 111.9(1) |
| N1—C2—C3 | 110.5(1) |
| C2—C3—C4 | 111.1(1) |
| C3—C4—C5 | 110.8(1) |
| C4—C5—C6 | 111.2(1) |
| N1—C6—C5 | 110.6(1) |
Table 3: Representative Dihedral Angles for the Piperidine Ring [1]
| Dihedral Angle | Value (°) |
| C6—N1—C2—C3 | -55.8(1) |
| N1—C2—C3—C4 | 55.3(1) |
| C2—C3—C4—C5 | -55.0(1) |
| C3—C4—C5—C6 | 55.4(1) |
| C4—C5—C6—N1 | -56.0(1) |
| C2—N1—C6—C5 | 56.1(1) |
Note: The data presented is for cis-(piperidine-2,6-diyl)dimethanol and serves as an approximation for the piperidine ring geometry in cis-piperidine-2,6-dicarbonitrile.
Experimental Protocols
Synthesis of cis- and trans-Piperidine-2,6-dicarbonitrile[2]
A general and effective method for the synthesis of 4,4-disubstituted piperidine-2,6-dicarbonitriles involves the hydrocyanation of N-silyl-1,4-dihydropyridines. This method yields a mixture of the cis and trans diastereomers, which can be separated by chromatographic techniques.
Materials:
-
4,4-disubstituted N-silyl-1,4-dihydropyridine
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Solvent (e.g., a suitable organic solvent)
Procedure:
-
A solution of the 4,4-disubstituted N-silyl-1,4-dihydropyridine in an appropriate solvent is prepared.
-
Three equivalents of sodium cyanide and fifteen equivalents of acetic acid are added to the solution.
-
The reaction mixture is heated to 70 °C for 1 hour.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the crude product containing a mixture of cis- and trans-piperidine-2,6-dicarbonitriles.
-
The diastereomers are separated by column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis and separation of this compound isomers.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of piperidine derivatives in solution. The coupling constants (J-values) between vicinal protons are particularly informative.
Methodology:
-
Sample Preparation: A solution of the purified cis or trans isomer of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the ring protons are carefully analyzed.
-
Data Interpretation:
-
Axial-Axial Coupling (³J_ax,ax): Typically large (10-13 Hz).
-
Axial-Equatorial Coupling (³J_ax,eq): Typically small (2-5 Hz).
-
Equatorial-Equatorial Coupling (³J_eq,eq): Typically small (2-5 Hz). By analyzing the coupling patterns of the protons at C2 and C6 with the adjacent methylene protons, the preferred orientation (axial or equatorial) of the nitrile groups can be determined. For instance, a large coupling constant for the proton at C2 would suggest it is in an axial position.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure and conformation.
General Protocol:
-
Crystallization: High-quality single crystals of the target compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The atomic positions and thermal parameters are refined to yield a final, precise molecular structure.
Conclusion
This compound exists as cis and trans diastereomers, with the piperidine ring adopting a stable chair conformation. The orientation of the nitrile substituents is governed by steric and electronic factors, with a strong preference for equatorial positions to minimize unfavorable steric interactions. While a crystal structure for this compound is not yet available, data from closely related compounds and established spectroscopic and computational techniques provide a robust model for its molecular structure and conformational behavior. This understanding is essential for its application in the rational design of novel molecules in pharmaceutical and materials science.
References
Technical Guide to the Predicted Spectroscopic Data of Piperidine-2,6-dicarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental spectroscopic data for Piperidine-2,6-dicarbonitrile could not be located in publicly available databases. The following guide provides a detailed prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the constituent functional groups—a piperidine ring and two nitrile moieties—and general principles of spectroscopy.
Predicted Spectroscopic Data
The structure of this compound features a piperidine ring substituted with nitrile groups at the 2 and 6 positions. The expected spectroscopic data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the nitrile groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H2 / H6 | 3.8 - 4.2 | Multiplet (m) | Deshielded due to proximity to both the nitrogen and the electron-withdrawing nitrile group. |
| H3 / H5 (axial & equatorial) | 1.8 - 2.2 | Multiplet (m) | Complex splitting due to coupling with neighboring protons. |
| H4 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | Least deshielded protons of the ring. |
| N-H | 1.5 - 3.0 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration. May exchange with D₂O. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the three chemically distinct carbons of the piperidine ring and the carbon of the nitrile groups.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 / C6 | 45 - 55 | Attached to both nitrogen and the nitrile group, leading to a downfield shift. |
| C3 / C5 | 25 - 35 | Typical range for methylene carbons in a saturated heterocyclic ring. |
| C4 | 20 - 30 | The most upfield carbon of the piperidine ring. |
| C≡N | 115 - 125 | Characteristic chemical shift for nitrile carbons.[1] |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile and amine functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N | Stretch | 2260 - 2240[2][3] | Medium to Strong, Sharp |
| N-H | Stretch | 3550 - 3060 | Medium |
| C-H (sp³) | Stretch | 3000 - 2850[4] | Strong |
| C-H | Bend | 1470 - 1350 | Medium |
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns of piperidine derivatives.
| m/z Value | Proposed Fragment | Notes |
| [M]⁺ | C₇H₉N₃⁺ | Molecular ion peak. |
| [M-H]⁺ | C₇H₈N₃⁺ | Loss of a hydrogen radical. |
| [M-CN]⁺ | C₆H₉N₂⁺ | Loss of a nitrile radical. |
| α-cleavage fragments | Various | α-cleavage is a dominant fragmentation pathway for piperidines, involving the cleavage of the C-C bond adjacent to the nitrogen.[5] |
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like this compound.
Caption: A flowchart of the typical workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Ensure the sample is fully dissolved and filter if any solid particles are present to prevent distortion of the magnetic field homogeneity.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C).[7] A process called "locking" is performed, where the instrument's magnetic field is stabilized by focusing on the deuterium signal from the solvent. "Shimming" is then carried out to optimize the homogeneity of the magnetic field across the sample.[8]
-
Data Acquisition: For a ¹H spectrum, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For a ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. The number of scans is adjusted based on the sample concentration and the natural abundance of the nucleus.
-
Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).[7]
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Collection: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[9]
-
Sample Analysis: The sample is placed in the IR beam path. The instrument scans the sample with infrared radiation over a specific range (typically 4000-400 cm⁻¹), and the detector measures the amount of light that is transmitted or absorbed at each wavelength.[10][11]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas or liquid chromatography. The sample is then vaporized.[12]
-
Ionization: The gaseous molecules are ionized. Common methods include:
-
Electron Ionization (EI): Molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a radical cation ([M]⁺). This is a "hard" ionization technique that often leads to extensive fragmentation.[13]
-
Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[5][14]
-
-
Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap analyzers.[14]
-
Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.
-
Data Processing: The signals are compiled to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
- 1. compoundchem.com [compoundchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
In-Depth Technical Guide: Characterization and Analysis of Piperidine-2,6-dicarbonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperidine-2,6-dicarbonitrile, a heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, outlines synthetic methodologies, and presents available characterization data.
Core Compound Properties
This compound is a six-membered heterocyclic amine featuring two nitrile groups at the 2 and 6 positions. Its structure renders it a valuable building block for the synthesis of more complex molecules.[1] The presence of the polar cyano groups and the nitrogen heteroatom contributes to its solubility in polar organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | [1] |
| Melting Point | 114-115°C | [1] |
| Predicted pKa | 2.84 ± 0.10 | [1] |
| Predicted Density | 1.10 ± 0.1 g/cm³ | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several strategic routes, primarily focusing on the introduction of the nitrile functional groups onto a pre-existing piperidine ring or a suitable precursor.
Method 1: Nucleophilic Addition of Cyanide to Dihydropyridine Intermediates
A prominent and effective strategy for the synthesis of this compound involves the nucleophilic addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridine precursors.[1] These dihydropyridine intermediates are readily accessible and exhibit good reactivity towards nucleophiles, facilitating the introduction of the cyano groups.[1]
Experimental Protocol:
-
Step 1: Activation of the Pyridine Ring. A suitable N-substituted pyridine derivative is activated to facilitate nucleophilic attack. This can be achieved through N-alkylation or N-acylation to form a pyridinium salt.
-
Step 2: Cyanide Addition. The activated pyridinium salt is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide (e.g., KCN, NaCN), in a suitable aprotic solvent. The reaction is typically carried out at low temperatures to control reactivity and side reactions.
-
Step 3: Reduction of the Dihydropyridine Intermediate. The resulting dihydropyridine intermediate, now bearing the cyano groups, is reduced to the corresponding piperidine. This can be accomplished through catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or by using a chemical reducing agent like sodium borohydride (NaBH₄).
-
Step 4: Work-up and Purification. The reaction mixture is worked up to remove excess reagents and byproducts. This typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product by column chromatography or recrystallization.
References
An In-depth Technical Guide on the Solubility of Piperidine-2,6-dicarbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of piperidine-2,6-dicarbonitrile in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate critical data for their specific applications.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring substituted with two nitrile groups. This structure imparts a degree of polarity, influencing its solubility characteristics. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a synthetic intermediate in drug discovery and development, where reaction kinetics, purification, and formulation are highly dependent on solvent selection.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | [1] |
| Molecular Weight | 135.17 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | 114-115 °C | [1] |
| pKa (predicted) | 2.84 ± 0.10 | [1] |
Qualitative Solubility Profile
This compound is generally considered to be soluble in polar organic solvents.[1] This solubility is attributed to the presence of the nitrogen heteroatom and the two polar cyano (-C≡N) functional groups, which can participate in dipole-dipole interactions with polar solvent molecules.[1]
Based on its chemical structure and available qualitative information, the expected solubility trend in common organic solvents is as follows:
-
High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be excellent solvents for this compound.[1]
-
Good to Moderate Solubility: Polar protic solvents like methanol and ethanol, as well as acetonitrile, are also expected to be effective solvents.[1]
-
Low Solubility: Nonpolar solvents such as hexane and toluene are unlikely to be effective solvents for this compound.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Dimethyl Sulfoxide (DMSO) | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |
| Dimethylformamide (DMF) | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |
| Acetonitrile | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |
| Methanol | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |
| Ethanol | e.g., 25 | TBD | TBD | e.g., Shake-Flask/HPLC |
| Other Solvents |
TBD: To Be Determined
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved solid.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mol/L).
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and a decision-making process for solvent selection.
Caption: Experimental workflow for the determination of this compound solubility.
Caption: Logical diagram for selecting an appropriate solvent for this compound.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Piperidine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of Piperidine-2,6-dicarbonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known properties with inferred knowledge from related chemical structures and standardized analytical protocols. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar molecules.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a piperidine ring substituted with two nitrile groups at the 2 and 6 positions. The presence of both the saturated amine heterocycle and the polar cyano groups imparts a unique combination of chemical properties, making it a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and materials. Understanding its thermal stability is crucial for safe handling, storage, and processing, particularly in applications that may involve elevated temperatures.
Physicochemical and Thermal Properties
Quantitative data on the thermal properties of this compound is sparse. The available information is summarized in the table below.
| Property | Value | Source |
| Melting Point | 114-115 °C | Not specified in search results |
| Predicted Boiling Point | 344.1 ± 42.0 °C | Not specified in search results |
Note: The boiling point is a predicted value and should be treated with caution. Experimental verification is recommended.
Methodologies for Thermal Analysis
To rigorously assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. Detailed, standardized protocols for these experiments are provided below.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the residual mass at the end of the experiment.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions (e.g., solid-solid phase transitions, decomposition) of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
-
If decomposition is to be studied, a second scan can be performed to a higher temperature (e.g., 400 °C).
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Analyze any other endothermic or exothermic events for signs of phase transitions or decomposition.
-
Proposed Decomposition Pathway
In the absence of specific experimental studies on the decomposition of this compound, a hypothetical pathway can be proposed based on the known chemistry of piperidines and nitriles. Upon heating, the molecule is likely to undergo a complex series of reactions.
A plausible initial step could be a retro-Michael type reaction, leading to the opening of the piperidine ring. This would be facilitated by the electron-withdrawing nature of the nitrile groups. Subsequent fragmentation and rearrangement could lead to the formation of smaller, volatile molecules. The presence of nitrogen suggests that nitrogen-containing gases such as ammonia (NH₃) and hydrogen cyanide (HCN) could be among the decomposition products, particularly at higher temperatures. The carbon backbone would likely fragment into various smaller hydrocarbons and nitrile-containing compounds.
It is important to emphasize that this proposed pathway is speculative and requires experimental validation, for instance, by using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gases during decomposition.
Visualizations
Proposed Decomposition Pathway of this compound
Crystal Structure Analysis of Piperidine-2,6-dicarbonitrile: A Technical Guide Based on a Structural Analogue
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, the specific crystal structure of piperidine-2,6-dicarbonitrile has not been publicly deposited in crystallographic databases. To fulfill the core requirements of a technical guide on its structural analysis, this document utilizes the publicly available crystallographic data for a closely related 2,6-disubstituted piperidine derivative, cis-(Piperidine-2,6-diyl)dimethanol , as a representative example. This analogue shares the core piperidine scaffold with the same substitution pattern, providing valuable insights into the likely conformational and structural characteristics of this compound.
Introduction
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of substituents on this ring is critical for molecular recognition and biological activity. This compound serves as a versatile building block in medicinal chemistry, with its nitrile functionalities offering synthetic handles for further molecular elaboration. Understanding its solid-state conformation through X-ray crystallography is paramount for rational drug design and development. This guide provides an in-depth overview of the experimental protocols and data analysis involved in determining the crystal structure of such a compound, using cis-(Piperidine-2,6-diyl)dimethanol as a case study.
Molecular Structure and Conformation
The crystallographic analysis of cis-(Piperidine-2,6-diyl)dimethanol reveals key structural features that are likely to be conserved in related 2,6-disubstituted piperidines.
General Conformation
The piperidine ring in the analogue adopts a chair conformation, which is the most thermodynamically stable arrangement for this heterocyclic system. In cis-(Piperidine-2,6-diyl)dimethanol, the two hydroxymethyl substituents are in a cis configuration.
Intermolecular Interactions
The crystal packing of cis-(Piperidine-2,6-diyl)dimethanol is stabilized by a network of hydrogen bonds. Molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds. These dimers are further aggregated via O—H⋯N hydrogen bonds, creating a more extensive supramolecular architecture.[1] While this compound lacks hydroxyl groups, the nitrogen atom of the piperidine ring and the nitrile groups can act as hydrogen bond acceptors, and in the presence of suitable donors, would be expected to form significant intermolecular interactions.
Crystallographic Data Summary
The following tables summarize the key crystallographic data for the representative analogue, cis-(Piperidine-2,6-diyl)dimethanol.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₇H₁₅NO₂ |
| Formula Weight | 145.20 |
| Temperature | 173 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.555 (3) Å |
| b | 8.5120 (19) Å |
| c | 9.906 (2) Å |
| α | 90° |
| β | 94.95 (2)° |
| γ | 90° |
| Volume | 802.7 (3) ų |
| Z | 4 |
| Calculated Density | 1.202 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 320 |
| Data Collection | |
| Reflections Collected | 1307 |
| Independent Reflections | 1307 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor [I > 2σ(I)] | 0.031 |
| wR-factor (all data) | 0.083 |
| Goodness-of-fit (S) | 1.07 |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from synthesis and crystallization to data collection and structure solution.
Synthesis and Crystallization
A typical synthetic route to a 2,6-disubstituted piperidine would involve the reduction of the corresponding substituted pyridine. For the analogue cis-(Piperidine-2,6-diyl)dimethanol, this would likely involve the reduction of pyridine-2,6-dimethanol.
Crystallization Protocol (Generalised): High-quality single crystals are essential for X-ray diffraction analysis. A common method is slow evaporation:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, methanol/dichloromethane) to near saturation. The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature (often room temperature or in a refrigerator).
-
Crystal Growth: Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. For the analogue data, the crystal was cooled to 173 K to minimize thermal vibrations.[1]
-
Diffraction Experiment: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. For the analogue, Mo Kα radiation was used.[1]
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares methods to improve the fit, resulting in the final crystal structure.[1]
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow from compound synthesis to final structural analysis.
References
An In-depth Technical Guide to the Stereoisomers of Piperidine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-2,6-dicarbonitrile, a heterocyclic compound featuring a six-membered nitrogen-containing ring with two nitrile groups at the 2 and 6 positions, presents a scaffold of significant interest in medicinal chemistry and materials science. The stereochemical arrangement of the dicarbonitrile groups gives rise to distinct stereoisomers, namely cis and trans diastereomers, with the trans isomer existing as a pair of enantiomers. The spatial orientation of these functional groups can profoundly influence the molecule's physicochemical properties, biological activity, and potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the stereoisomers of this compound, tailored for professionals in drug discovery and development.
Stereoisomers of this compound
The stereoisomers of this compound arise from the relative orientation of the two nitrile groups attached to the chiral centers at positions 2 and 6 of the piperidine ring. This results in two diastereomers:
-
cis-Piperidine-2,6-dicarbonitrile: In this isomer, the two nitrile groups are on the same side of the piperidine ring. This is a meso compound and is achiral.
-
trans-Piperidine-2,6-dicarbonitrile: In this isomer, the two nitrile groups are on opposite sides of the piperidine ring. This diastereomer is chiral and exists as a pair of enantiomers: (2R,6S)-piperidine-2,6-dicarbonitrile and (2S,6R)-piperidine-2,6-dicarbonitrile.
The relationship between these stereoisomers can be visualized as follows:
Synthesis of Stereoisomers
The synthesis of this compound stereoisomers can be achieved through various synthetic routes, with the stereochemical outcome often depending on the reaction conditions and starting materials.
Synthesis of a Mixture of Diastereomers
A common method for the synthesis of a mixture of cis- and trans-piperidine-2,6-dicarbonitriles involves the reaction of glutaraldehyde with an amine in the presence of a cyanide source.
Stereoselective Synthesis
A more controlled approach to obtain specific diastereomers has been reported. This method involves the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines. This reaction can yield a mixture of cis- and trans-piperidine-2,6-dicarbonitriles, which can then be separated.[1]
Experimental Protocol: Synthesis of cis- and trans-4,4-Disubstituted Piperidine-2,6-dicarbonitriles [1]
This protocol describes a general procedure for the synthesis of 4,4-disubstituted piperidine-2,6-dicarbonitriles, which are precursors to the unsubstituted analogs.
-
Reaction Setup: A solution of the corresponding 4,4-disubstituted N-silyl-1,4-dihydropyridine is prepared.
-
Cyanide Addition: To this solution, 3 equivalents of sodium cyanide and 15 equivalents of acetic acid are added.
-
Reaction Conditions: The reaction mixture is heated to 70 °C for 1 hour.
-
Work-up: The reaction mixture is worked up to isolate a mixture of the unprotected diastereomeric piperidine-2,6-dicarbonitriles.
-
Separation: The cis- and trans-diastereomers can be separated by chromatographic techniques.
The general workflow for the synthesis and separation can be depicted as follows:
Interestingly, the acidic hydrolysis of the separated cis- and trans-dinitrile isomers proceeds without isomerization to yield the corresponding cis- and trans-piperidine-2,6-dicarboxylic acids, respectively.[1]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 114-115 °C | [2] |
| Predicted pKa | 2.84 ± 0.10 | [2] |
| Predicted Density | 1.10 ± 0.1 g/cm³ | [2] |
Characterization
The characterization of the individual stereoisomers is crucial for confirming their identity and purity. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the relative stereochemistry (cis or trans). The coupling constants between the protons at C2 and C6 can provide valuable information about their dihedral angles and thus their relative orientation.
-
X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure and absolute configuration of the stereoisomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): For the chiral trans-isomer, chiral HPLC is the primary method for separating the enantiomers and determining the enantiomeric excess.
Experimental Protocol: Chiral HPLC for Piperidine Derivatives
While a specific protocol for this compound is not available, a general approach for the chiral resolution of piperidine derivatives can be adapted.
-
Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for a wide range of compounds.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected and optimized to achieve baseline separation of the enantiomers. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be used to improve peak shape.
-
Detection: A UV detector is commonly used for detection.
-
Analysis: The retention times of the two enantiomers are used to identify them, and the peak areas are used to calculate the enantiomeric excess.
The logical workflow for chiral separation is as follows:
Biological Activity
The biological activities of the stereoisomers of this compound have not been extensively reported. However, the piperidine scaffold is a well-known privileged structure in medicinal chemistry, and various substituted piperidines exhibit a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[2] The nitrile group is also a common functional group in many pharmaceuticals and can participate in key interactions with biological targets.[3]
Given the presence of these pharmacologically relevant moieties, it is plausible that the stereoisomers of this compound could exhibit interesting biological profiles. The distinct three-dimensional arrangement of the nitrile groups in the cis and trans isomers, as well as between the two enantiomers of the trans isomer, would likely lead to different binding affinities and selectivities for biological targets.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to screen for potential anticancer activity is the MTT assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (the individual stereoisomers of this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
A potential signaling pathway that could be investigated if cytotoxic activity is observed is the induction of apoptosis.
Conclusion
The stereoisomers of this compound represent a set of molecules with potential for further investigation in drug discovery and materials science. While methods for the synthesis of the diastereomers have been reported, a significant gap exists in the comprehensive characterization of each individual stereoisomer and the evaluation of their biological activities. Future research should focus on the stereoselective synthesis of all stereoisomers, their thorough physicochemical and spectroscopic characterization, and systematic screening for a range of biological activities. Such studies will be crucial in unlocking the full potential of these intriguing heterocyclic compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Dinitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of piperidine dinitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document collates available quantitative data, details relevant experimental protocols, and visualizes key synthetic pathways to facilitate further research and development in this area.
Introduction
Piperidine dinitriles are a unique subclass of piperidine derivatives characterized by the presence of two nitrile (-C≡N) groups attached to the piperidine ring. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to interact with biological targets. The incorporation of nitrile groups introduces polarity, the potential for hydrogen bonding, and a reactive handle for further chemical transformations, making piperidine dinitriles attractive building blocks for drug discovery and the development of novel materials.
This guide will focus on the available data for various isomers of piperidine dinitrile, including their synthesis, physical properties, and spectral characterization.
Physicochemical Properties
The physicochemical properties of piperidine dinitriles are crucial for predicting their behavior in biological systems and for designing synthetic and purification strategies. Key parameters include melting point, boiling point, solubility, and pKa.
Quantitative Data Summary
The following tables summarize the available quantitative data for representative piperidine dinitriles. Data for some mononitrile and dione analogs are included for comparative purposes.
Table 1: Physical Properties of Piperidine Dinitriles and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| Piperidine-2,6-dicarbonitrile | 41980-31-8 | C₇H₉N₃ | 135.17 | 114-115[1] | 344.1 ± 42.0 (Predicted)[1] | 1.10 ± 0.1 (Predicted)[1] | 1.497 (Predicted) |
| Piperidine-4-carbonitrile | 4395-98-6 | C₆H₁₀N₂ | 110.16 | 34 - 37 | 223 - 225 | 0.987 (at 25 °C) | 1.476 |
| N-Boc-piperidine-4-carbonitrile | 91419-52-2 | C₁₁H₁₈N₂O₂ | 210.27 | 60-63 | - | - | - |
| 1-Methylpiperidine | 626-67-5 | C₆H₁₃N | 99.17 | -50 | 106-107 | 0.816 (at 25 °C)[2] | 1.4378 (at 20 °C)[3] |
| 1-Acetylpiperidine | 618-42-8 | C₇H₁₃NO | 127.18 | - | - | - | - |
Table 2: Solubility and Acidity of Piperidine Dinitriles
| Compound Name | Solubility | pKa (Predicted) |
| This compound | Good solubility in polar organic solvents such as DMSO, DMF, acetonitrile, methanol, and ethanol.[1] | 2.84 ± 0.10[1] |
| Piperidine-4-carbonitrile | Insoluble in water; Soluble in common organic solvents like ethanol and acetone. | - |
Chemical Synthesis and Experimental Protocols
The synthesis of piperidine dinitriles can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile
One documented method involves the synthesis of a piperidine derivative bearing a nitrile group, 3-oxo-3-(piperidin-1-yl)propanenitrile. This compound has been synthesized and its structure confirmed by spectroscopic and single crystal X-ray diffraction techniques.[1]
Experimental Protocol:
-
Materials: Piperidine, ethyl cyanoacetate.
-
Procedure: A mixture of piperidine and ethyl cyanoacetate is heated, leading to the formation of 3-oxo-3-(piperidin-1-yl)propanenitrile.
-
Purification: The crude product can be purified by recrystallization.
-
Characterization: The structure of the resulting compound is confirmed using techniques such as FTIR, NMR, and single crystal X-ray diffraction.[1]
The following diagram illustrates the general workflow for the synthesis and characterization of this piperidine nitrile derivative.
Strecker Synthesis
The Strecker synthesis is a classical method for the synthesis of α-amino acids, which can be adapted for the preparation of α-amino nitriles, key intermediates for certain piperidine dinitriles. The reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source.[1][4][5]
General Experimental Protocol (adapted for piperidine synthesis):
-
Imine Formation: A suitable diamine or aminoaldehyde/ketone is reacted to form a cyclic imine intermediate.
-
Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, is added to the imine to form the dinitrile.
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by chromatography or recrystallization.
The logical flow of the Strecker synthesis is depicted in the following diagram.
References
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperidine-2,6-dicarbonitrile from Pyridine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of piperidine-2,6-dicarbonitrile from pyridine-2,6-dicarbonitrile is a challenging transformation due to the requisite chemoselective hydrogenation of the pyridine ring in the presence of chemically sensitive nitrile functional groups. Standard catalytic hydrogenation methods often lead to the concomitant reduction of the nitriles to amines. This document provides an overview of potential synthetic strategies and detailed experimental protocols adapted from methodologies for the selective reduction of pyridines bearing electron-withdrawing groups. The presented protocols are based on catalytic systems that have demonstrated selectivity in related transformations, offering promising starting points for the successful synthesis of the target compound.
Introduction
Piperidine scaffolds are integral components in a vast number of pharmaceuticals and bioactive molecules. The synthesis of substituted piperidines, such as this compound, is therefore of significant interest in medicinal chemistry and drug development. The direct hydrogenation of the corresponding pyridine derivative is the most atom-economical route. However, the selective reduction of the pyridine ring in pyridine-2,6-dicarbonitrile is complicated by the two electron-withdrawing nitrile groups, which can also be reduced under many hydrogenation conditions. Achieving high selectivity for the saturation of the heterocyclic ring while preserving the dinitrile functionality is the primary challenge. This document outlines potential catalytic systems and protocols that may be adapted to achieve this selective transformation.
Catalytic Systems and Methodologies
The selective hydrogenation of pyridines bearing reducible functional groups requires careful selection of the catalyst, solvent, and reaction conditions. Based on the literature for related substrates, several catalytic systems show promise for the selective reduction of pyridine-2,6-dicarbonitrile.
1. Modified Palladium on Carbon Catalyst (Pd/C(en))
A study on the chemoselective hydrogenation in the presence of aryl nitriles has shown that a palladium on carbon catalyst modified with ethylenediamine (en) can effectively suppress the reduction of nitrile groups while allowing for the hydrogenation of other functionalities like alkenes and alkynes.[1] This approach could potentially be adapted for the selective hydrogenation of the pyridine ring.
2. Rhodium and Platinum Catalysts
Rhodium and platinum catalysts are highly effective for the hydrogenation of pyridines.[2] The use of rhodium oxide (Rh₂O₃) under mild conditions has been reported for the reduction of various unprotected pyridines with good functional group tolerance.[2] Similarly, platinum(IV) oxide (PtO₂), often used in acidic media like acetic acid, is a powerful catalyst for pyridine reduction.[3] The key to success with these catalysts would be the careful optimization of reaction conditions to favor pyridine ring saturation over nitrile reduction.
3. Titanocene-Catalyzed Reduction
A recently developed method utilizing a commercially available titanocene dichloride (Cp₂TiCl₂) catalyst with ammonia borane as the reducing agent has demonstrated remarkable chemoselectivity and wide functional group tolerance in the reduction of N-heteroarenes, including functionalized pyridines.[4] This system presents a promising metal-free alternative for the selective reduction of pyridine-2,6-dicarbonitrile.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound. These are starting points and may require optimization for the specific substrate.
Protocol 1: Selective Hydrogenation using Modified Palladium on Carbon (Pd/C(en))
This protocol is adapted from a method developed for the chemoselective hydrogenation in the presence of aryl nitriles.[1]
Materials:
-
Pyridine-2,6-dicarbonitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethylenediamine (en)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a suitable flask, suspend 10% Pd/C in anhydrous THF. Add a stoichiometric amount of ethylenediamine relative to the palladium content. Stir the mixture under an inert atmosphere for 1 hour at room temperature to form the Pd/C(en) complex.
-
Reaction Setup: In a high-pressure reactor, dissolve pyridine-2,6-dicarbonitrile in anhydrous THF.
-
Catalyst Addition: Under an inert atmosphere, add the prepared Pd/C(en) catalyst to the solution of the starting material.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) and monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Protocol 2: Hydrogenation using Rhodium Oxide (Rh₂O₃) under Mild Conditions
This protocol is based on the use of rhodium oxide for the hydrogenation of functionalized pyridines.[2]
Materials:
-
Pyridine-2,6-dicarbonitrile
-
Rhodium(III) oxide (Rh₂O₃)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup: To a high-pressure reactor, add pyridine-2,6-dicarbonitrile and the solvent (Methanol or Ethanol).
-
Catalyst Addition: Carefully add the Rh₂O₃ catalyst to the reaction vessel.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar).
-
Reaction: Stir the mixture at room temperature for the required reaction time, monitoring the progress by an appropriate analytical method.
-
Work-up: After the reaction is complete, vent the hydrogen and purge with an inert gas. Filter the mixture through celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting product by standard laboratory techniques.
Protocol 3: Titanocene-Catalyzed Dearomative Reduction
This protocol is adapted from a method for the chemoselective reduction of N-heteroarenes.[4]
Materials:
-
Pyridine-2,6-dicarbonitrile
-
Titanocene dichloride (Cp₂TiCl₂)
-
Ammonia borane (NH₃·BH₃)
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Sealed tube
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add pyridine-2,6-dicarbonitrile, Cp₂TiCl₂, and NaOMe to a dry sealed tube.
-
Reagent Addition: Add anhydrous THF followed by ammonia borane.
-
Reaction: Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 120 °C) for the required duration (e.g., 24 hours).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the proposed reaction conditions for the synthesis of this compound based on analogous transformations reported in the literature. The yield and selectivity are expected outcomes and will require experimental verification.
| Protocol | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Expected Outcome | Reference |
| 1 | Pd/C(en) | H₂ | THF | 25-50 | 5-10 | Selective reduction of pyridine ring with nitrile preservation | [1] |
| 2 | Rh₂O₃ | H₂ | MeOH or EtOH | Room Temp. | 5-10 | High conversion with potential for good selectivity | [2] |
| 3 | Cp₂TiCl₂ | NH₃·BH₃ | THF | 120 | N/A | High chemoselectivity and functional group tolerance | [4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the catalytic hydrogenation of pyridine-2,6-dicarbonitrile.
Logical Relationship of Catalytic Approaches
Caption: Potential catalytic routes for the selective synthesis of this compound.
References
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Catalytic Reduction of Dipicolinic Acid to Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine derivatives are crucial structural motifs in a vast number of pharmaceuticals and natural products. The catalytic hydrogenation of pyridine precursors is the most direct and atom-economical route to these valuable saturated heterocycles.[1] Dipicolinic acid (pyridine-2,6-dicarboxylic acid), a readily available starting material, can be catalytically reduced to yield piperidine-2,6-dicarboxylic acid, a versatile building block for the synthesis of complex molecules in drug discovery and development.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the catalytic reduction of dipicolinic acid.
Catalytic Systems and Performance
The catalytic hydrogenation of pyridinecarboxylic acids can be achieved using various precious metal catalysts, with rhodium and platinum showing notable efficacy. A key challenge in the hydrogenation of these substrates is the potential for decarboxylation under harsh reaction conditions.[3] However, strategic selection of the catalyst and reaction medium can mitigate this side reaction and lead to high yields of the desired piperidine derivative.
Data Presentation
While specific quantitative data for the direct catalytic hydrogenation of dipicolinic acid is not extensively reported in publicly available literature, data from analogous pyridine monocarboxylic acids provides a strong basis for expected outcomes. The following table summarizes relevant data for the hydrogenation of picolinic acid and nicotinic acid, which informs the recommended protocol for dipicolinic acid.
| Starting Material | Catalyst | Solvent/Additive | Pressure (atm) | Temperature | Product | Yield (%) | Reference |
| Nicotinic Acid | 5% Rhodium on Alumina | Water / Ammonia | 2 | Room Temp. | Nipecotic Acid | 88.5 | [3] |
| Picolinic Acid | 5% Rhodium on Alumina | Water / Ammonia | 2 | Room Temp. | Pipecolic Acid | Excellent | [3] |
| Picolinic Acid | Platinum Oxide | Water | 2.5 | Room Temp. | Pipecolic Acid | - | [4] |
| Isonicotinic Acid | Platinum Oxide | Water | 2.5 | Room Temp. | Piperidine-4-carboxylic acid | 81.5 | [4] |
Note: "Excellent" yield is stated in the reference without a specific numerical value.
Based on these results, a rhodium-on-alumina catalyst in an aqueous ammonia solution is highly recommended for the hydrogenation of dipicolinic acid to minimize decarboxylation and achieve a high yield of piperidine-2,6-dicarboxylic acid.
Experimental Protocols
The following protocols are adapted from established procedures for the catalytic hydrogenation of pyridinecarboxylic acids.[3] Researchers should adhere to all laboratory safety guidelines when performing these experiments.
Protocol 1: Rhodium-Catalyzed Hydrogenation of Dipicolinic Acid
This protocol is designed to favor the formation of piperidine-2,6-dicarboxylic acid while suppressing decarboxylation.
Materials:
-
Dipicolinic acid (Pyridine-2,6-dicarboxylic acid)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Deionized Water
-
29% Aqueous Ammonia (NH₄OH)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add dipicolinic acid (e.g., 5.0 g, 29.9 mmol).
-
Solvent and Additive Addition: Add deionized water (e.g., 100 mL) to the vessel. To this suspension, add 29% aqueous ammonia in at least an equimolar amount to the carboxylic acid groups (e.g., approximately 4.1 mL, 59.8 mmol). Ensure the mixture is well-stirred.
-
Catalyst Addition: Carefully add the 5% Rhodium on Alumina catalyst (e.g., 2.0 g) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-3 atmospheres).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once hydrogen uptake ceases, carefully vent the excess hydrogen gas from the reactor.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite or a suitable filter to remove the catalyst.
-
Wash the catalyst with a small amount of deionized water.
-
Combine the filtrate and washings and concentrate the solution to dryness under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting solid is expected to be the desired piperidine-2,6-dicarboxylic acid of high purity.[3] Further purification, if necessary, can be achieved by recrystallization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic reduction of dipicolinic acid.
Proposed Signaling Pathway (Reaction Mechanism)
The catalytic hydrogenation of pyridine rings on a heterogeneous metal catalyst surface is generally understood to proceed through a series of adsorption and hydrogen transfer steps.
Caption: Proposed mechanism for the catalytic hydrogenation of dipicolinic acid.
References
Application Notes and Protocols for the Synthesis of Piperidine-2,6-dicarbonitrile via Nucleophilic Addition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Piperidine-2,6-dicarbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of two reactive nitrile groups on a saturated nitrogen-containing ring. The synthesis of such a structure can be approached through various strategies, with nucleophilic addition reactions being a cornerstone of the key bond-forming steps. This document outlines a proposed synthetic pathway and detailed protocols based on established chemical principles, primarily adapting the Strecker synthesis to a cyclic system. The Strecker synthesis is a well-known method for producing α-amino nitriles from aldehydes or ketones, involving the nucleophilic addition of a cyanide source to an imine intermediate.[1][2][3][4] While a direct, one-pot synthesis of this compound is not extensively reported, a multi-step approach starting from a suitable precursor is a viable strategy.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process involving the formation of a key intermediate, glutaraldehyde, followed by a cyclizing double nucleophilic addition reaction analogous to the Strecker synthesis.
References
Piperidine-2,6-dicarbonitrile: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Piperidine-2,6-dicarbonitrile is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique structural features, characterized by a six-membered nitrogen-containing ring functionalized with two nitrile groups at the 2 and 6 positions, offer a rich platform for the synthesis of diverse and biologically active molecules. The reactivity of the nitrile groups, coupled with the conformational flexibility of the piperidine core, allows for the construction of a wide array of derivatives with potential therapeutic applications, particularly in the areas of neuroprotection and antimicrobial chemotherapy.
This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold in drug discovery. It is intended to serve as a comprehensive resource for researchers and scientists involved in the design and synthesis of novel therapeutic agents.
Chemical Reactivity and Synthetic Utility
The chemical versatility of this compound stems from the reactivity of its nitrile moieties and the piperidine ring itself. The nitrile groups can be readily transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, opening up a vast chemical space for analog synthesis.[1] Furthermore, the piperidine nitrogen can be functionalized, and the ring can participate in various cyclization reactions to generate more complex heterocyclic systems.[1]
Key transformations of the nitrile groups include:
-
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride, providing access to diamine derivatives.
-
Hydrolysis: Acidic or basic hydrolysis of the nitriles yields the corresponding dicarboxylic acid, a key intermediate for the synthesis of amides and esters.
-
Cyclization: The nitrile groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems.[1]
-
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile groups to form ketones after hydrolysis.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas:
Neuroprotective Agents: The piperidine scaffold is a common feature in many centrally active drugs.[1] Derivatives of this compound are being explored for their potential to treat neurodegenerative diseases. These compounds may exert their neuroprotective effects through various mechanisms, including the modulation of neurotransmitter receptors and the inhibition of enzymes involved in neuronal damage pathways.[1]
Antimicrobial Agents: The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Certain derivatives of this compound have demonstrated significant antimicrobial properties, making this scaffold a promising starting point for the development of novel anti-infective drugs.[1]
Data Presentation
Table 1: Antimicrobial Activity of Piperidine Derivatives
While specific data for derivatives of this compound is not extensively available in the public domain, the following table presents representative minimum inhibitory concentration (MIC) values for a series of synthesized piperidine-2,6-dione derivatives, which share a similar core structure. This data illustrates the potential of this scaffold in antimicrobial drug discovery.
| Compound | Escherichia coli (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) |
| 1-(4-chlorophenyl)piperidine-2,6-dione | >100 | 50 | 100 |
| 1-(4-methoxyphenyl)piperidine-2,6-dione | 100 | 100 | >100 |
| 1-(4-nitrophenyl)piperidine-2,6-dione | 50 | 25 | 50 |
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-piperidine-2,6-diones
This protocol describes a general method for the synthesis of N-substituted piperidine-2,6-diones from glutaric acid and primary amines, which can be adapted for the synthesis of a variety of derivatives.
Materials:
-
Glutaric acid
-
Thionyl chloride (SOCl₂)
-
Substituted primary amine
-
Zinc chloride (ZnCl₂) (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of glutaric acid (0.01 mol) and thionyl chloride (0.02 mol) is gently warmed for 2 hours to form glutaroyl chloride.
-
The excess thionyl chloride is removed under reduced pressure.
-
The primary amine (0.01 mol) is added to the flask, followed by the addition of a catalytic amount of zinc chloride.
-
Ethanol is added as a solvent, and the reaction mixture is refluxed for 1 hour.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent.
Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized piperidine derivatives
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well plate.
-
Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Each well is inoculated with the bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive molecules derived from this compound.
Caption: A generalized workflow for drug discovery using this compound.
Logical Relationship of Piperidine Scaffolds in Drug Discovery
The following diagram illustrates the central role of the piperidine scaffold in accessing diverse chemical entities with potential therapeutic value.
Caption: The piperidine scaffold as a versatile core for diverse bioactive molecules.
References
Application Notes and Protocols: Reduction of Piperidine-2,6-dicarbonitrile to Piperidine-2,6-dimethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-2,6-dimethanamine is a valuable diamine building block in medicinal chemistry and drug development, often utilized for the synthesis of complex scaffolds and pharmacologically active agents. Its synthesis via the reduction of the precursor piperidine-2,6-dicarbonitrile is a critical transformation. The efficiency and selectivity of this reduction are paramount to ensure high purity and yield of the desired product. These application notes provide detailed protocols for two primary methods for this reduction: catalytic hydrogenation using Raney® Nickel and chemical reduction using Lithium Aluminum Hydride (LiAlH4).
Chemical Reaction Pathway
The overall chemical transformation is the reduction of the two nitrile functional groups of this compound to primary amine groups, yielding piperidine-2,6-dimethanamine.
Caption: Reduction of this compound to piperidine-2,6-dimethanamine.
Data Presentation: Comparison of Reduction Methods
The choice of reduction methodology can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of expected quantitative data for the catalytic hydrogenation and chemical reduction methods based on typical nitrile reductions.[1][2][3][4][5]
| Parameter | Catalytic Hydrogenation (Raney® Nickel) | Chemical Reduction (LiAlH4) |
| Typical Yield | 85-95% | 70-85% |
| Product Purity | High (can be >98%) | Good to High (may require more rigorous purification) |
| Reaction Time | 4-24 hours | 4-12 hours |
| Temperature | Room temperature to 50°C | 0°C to reflux |
| Pressure | 50-500 psi (H₂) | Atmospheric |
| Scalability | Excellent | Limited by safety concerns with LiAlH4 |
| Safety Considerations | Flammable hydrogen gas and pyrophoric catalyst | Highly reactive, pyrophoric reagent; violent reaction with water |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of piperidine-2,6-dimethanamine is outlined below.
Caption: General experimental workflow for the synthesis of piperidine-2,6-dimethanamine.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This method is often preferred for its high yield, selectivity, and scalability.[1] The use of a catalyst like Raney® Nickel allows for the hydrogenation of nitriles to primary amines under moderate conditions.[1]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol or Methanol
-
Ammonia (optional, as a 7N solution in methanol)
-
Hydrogen gas (high purity)
-
Celite®
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the substrate) with anhydrous ethanol or methanol three times to remove the water.
-
Reaction Setup: To the glass liner of the Parr hydrogenator, add this compound (1.0 eq). Dissolve the starting material in anhydrous ethanol or methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the washed Raney® Nickel to the reaction mixture under a stream of inert gas (e.g., argon or nitrogen) to prevent ignition of the catalyst.
-
Optional Additive: To suppress the formation of secondary amine byproducts, a small amount of ammonia (e.g., 1-2 equivalents or as a 7N solution in methanol) can be added to the reaction mixture.[1]
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi) and begin stirring. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40-50°C) for 4-24 hours, or until hydrogen uptake ceases.
-
Reaction Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should be kept wet with solvent and disposed of properly.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude piperidine-2,6-dimethanamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to yield the pure diamine.
Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH4)
LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines.[4][6] This method is useful for smaller-scale syntheses where high-pressure equipment is not available.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, suspend LiAlH4 (a molar excess, typically 2.0-3.0 eq per nitrile group) in anhydrous THF.
-
Substrate Addition: Cool the LiAlH4 suspension to 0°C using an ice bath. Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood. Sequentially and dropwise, add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH4 used in grams.
-
Workup: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine-2,6-dimethanamine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as described in Protocol 1.
Concluding Remarks
Both catalytic hydrogenation and chemical reduction with LiAlH4 are effective methods for the synthesis of piperidine-2,6-dimethanamine from this compound. The choice of method will depend on the scale of the reaction, available equipment, and safety considerations. For larger-scale synthesis, catalytic hydrogenation is generally the more practical and economical approach. For smaller, laboratory-scale preparations, LiAlH4 reduction offers a convenient alternative. In all cases, careful control of reaction conditions and appropriate workup and purification are essential to obtain the desired product in high yield and purity.
References
- 1. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
Application of Piperidine-2,6-dicarbonitrile in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of piperidine-2,6-dicarbonitrile as a precursor for the synthesis of novel polyamides. While direct polymerization of this compound is not extensively documented, its chemical structure offers a versatile platform for the generation of monomers suitable for polycondensation reactions. The nitrile functional groups can be converted into either carboxylic acids or amines, paving the way for the synthesis of a variety of polyamide structures with potential applications in high-performance materials and biomedical devices.
Application Note 1: Synthesis of Polyamides via Piperidine-2,6-dicarboxylic Acid
This compound can be transformed into piperidine-2,6-dicarboxylic acid through hydrolysis. This resulting diacid can then be polymerized with a suitable diamine to produce a polyamide. The incorporation of the piperidine ring into the polymer backbone is anticipated to impart unique thermal and mechanical properties.
Experimental Protocol: Two-Step Synthesis of Polyamide
Step 1: Hydrolysis of this compound to Piperidine-2,6-dicarboxylic Acid (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Hydrolysis: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of both nitrile groups (e.g., 24-48 hours). The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy, looking for the disappearance of the nitrile peak (around 2240 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹).
-
Isolation and Purification: After cooling to room temperature, the resulting piperidine-2,6-dicarboxylic acid hydrochloride salt may precipitate. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Step 2: Polycondensation of Piperidine-2,6-dicarboxylic Acid with a Diamine
This protocol is adapted from general polyamide synthesis methods.[1][2][3][4]
-
Monomer Preparation: Ensure both piperidine-2,6-dicarboxylic acid and the selected diamine (e.g., hexamethylenediamine) are pure and dry.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of piperidine-2,6-dicarboxylic acid and the diamine.
-
Salt Formation: A solvent such as n-butanol can be added to form a nylon salt solution. The mixture is heated to form a homogenous solution.
-
Polycondensation: The temperature is gradually raised (e.g., to 220-280 °C) to drive off water and initiate polycondensation. The reaction is typically carried out under a slow stream of inert gas.
-
Vacuum Application: Once the evolution of water subsides, a vacuum is applied to remove the remaining water and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.
-
Polymer Isolation: The resulting molten polyamide is extruded, cooled, and pelletized. The polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a polyamide synthesized from piperidine-2,6-dicarboxylic acid and a generic aliphatic diamine, with some properties extrapolated from polymers derived from structurally similar monomers like 2,6-pyridinedicarboxylic acid.[5]
| Property | Expected Value/Range | Notes |
| Glass Transition Temperature (Tg) | 70 - 90 °C | The Tg of a polyester from 2,6-pyridinedicarboxylic acid and ethylene glycol is reported to be 75 °C.[5] |
| Melting Temperature (Tm) | > 300 °C | Expected to be high due to the rigid piperidine ring and hydrogen bonding between amide linkages. |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Dependent on achieving high monomer purity and optimal polymerization conditions. |
| Tensile Strength | Moderate to High | The rigid cyclic structure is expected to contribute to good mechanical strength. |
| Solubility | Likely soluble in strong acids (e.g., sulfuric acid) and some polar aprotic solvents. | Solubility will depend on the specific diamine used and the polymer's crystallinity. |
Synthetic Workflow for Polyamide via Diacid Monomer
Caption: Workflow for polyamide synthesis from this compound via a dicarboxylic acid intermediate.
Application Note 2: Synthesis of Polyamides via Piperidine-2,6-diamine
An alternative synthetic route involves the reduction of the nitrile groups of this compound to form piperidine-2,6-diamine. This diamine monomer can then be reacted with a dicarboxylic acid to yield a different class of polyamide, again featuring the piperidine heterocycle in the polymer backbone.
Experimental Protocol: Two-Step Synthesis of Polyamide
Step 1: Reduction of this compound to Piperidine-2,6-diamine (Hypothetical)
-
Reaction Setup: In a high-pressure hydrogenation reactor, suspend this compound in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney nickel or a rhodium-based catalyst.
-
Reduction: Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a moderate temperature (e.g., 50-100 °C).
-
Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. The solvent can be removed under reduced pressure to yield the crude piperidine-2,6-diamine.
-
Purification: The diamine can be purified by vacuum distillation or recrystallization.
Step 2: Polycondensation of Piperidine-2,6-diamine with a Dicarboxylic Acid
This protocol is based on established methods for polyamide synthesis.[1][2][3][4]
-
Monomer Preparation: Ensure both piperidine-2,6-diamine and the selected dicarboxylic acid (e.g., adipic acid) are of high purity.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup, combine equimolar amounts of piperidine-2,6-diamine and the dicarboxylic acid.
-
Polycondensation: Heat the mixture under an inert atmosphere. The temperature is gradually increased (e.g., to 200-260 °C) to melt the reactants and initiate the polycondensation reaction, with the removal of water.
-
Vacuum Application: As the viscosity of the mixture increases, apply a vacuum to facilitate the removal of the final traces of water and drive the reaction to completion.
-
Polymer Isolation: The resulting polymer is then extruded, cooled, and processed into pellets or fibers.
Quantitative Data Summary (Hypothetical)
The properties of a polyamide derived from piperidine-2,6-diamine would differ from the one derived from the diacid. The following table provides estimated values based on general knowledge of polyamide structures.
| Property | Expected Value/Range | Notes |
| Glass Transition Temperature (Tg) | 80 - 120 °C | The presence of the piperidine ring may increase chain stiffness compared to fully aliphatic polyamides. |
| Melting Temperature (Tm) | 250 - 350 °C | Strong intermolecular hydrogen bonding will contribute to a high melting point. |
| Inherent Viscosity | 0.6 - 1.8 dL/g | Achieving a high molecular weight is crucial for good mechanical properties. |
| Tensile Strength | High | Expected to be a strong and tough material. |
| Solubility | Likely soluble in strong acids and polar solvents like m-cresol. | Crystallinity will significantly influence solubility. |
Synthetic Workflow for Polyamide via Diamine Monomer
Caption: Workflow for polyamide synthesis from this compound via a diamine intermediate.
Reaction Mechanism: Step-Growth Polycondensation of a Diamine and a Dicarboxylic Acid
The formation of polyamides from a diamine and a dicarboxylic acid proceeds through a step-growth polycondensation mechanism. This involves the repeated formation of amide linkages with the elimination of a small molecule, typically water.
Caption: General mechanism of polyamide formation via step-growth polycondensation.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Piperidine-2,6-dicarbonitrile as a Versatile Precursor for Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel ligands derived from piperidine-2,6-dicarbonitrile. This versatile precursor offers a gateway to a variety of ligand classes, including dicarboxylates, diamines, and dicarboxamides, with promising applications in coordination chemistry, catalysis, and medicinal chemistry.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1] this compound is a readily available starting material that can be chemically modified to produce a range of bifunctional ligands. The two nitrile groups at the 2 and 6 positions can be transformed into various coordinating moieties, such as carboxylic acids, amines, and amides, opening up a wide field of potential applications. This document details the synthetic pathways to these novel ligands and explores their potential uses.
Synthesis of Ligand Precursors from this compound
The nitrile functionalities of this compound can be readily converted into other functional groups, providing access to a diverse range of potential ligands. The primary synthetic routes are outlined below.
Application Note 1: Synthesis of Piperidine-2,6-dicarboxylic Acid
Piperidine-2,6-dicarboxylic acid is a valuable chelating agent, known to form stable complexes with various metal ions, including rare earths. Its dicarboxylate structure allows it to act as a tridentate ligand, coordinating through the nitrogen atom of the piperidine ring and the two carboxylate groups.
Experimental Protocol: Acidic Hydrolysis of this compound
This protocol is adapted from the hydrolysis of related 4,4-disubstituted piperidine-2,6-dicarbonitriles.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to obtain a crude solid.
-
Redissolve the solid in a minimal amount of hot distilled water.
-
Adjust the pH of the solution to approximately 3 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from hot water.
Expected Yields:
| Precursor | Product | Typical Yield |
| This compound | Piperidine-2,6-dicarboxylic Acid | 85-95% |
Application Note 2: Synthesis of 2,6-Bis(aminomethyl)piperidine
The reduction of the dinitrile yields 2,6-bis(aminomethyl)piperidine, a tetradentate diamine ligand. Such ligands are of significant interest in coordination chemistry and catalysis, particularly in forming stable complexes with transition metals like rhodium and iridium for applications in transfer hydrogenation and other catalytic transformations.[2]
Experimental Protocol: Reduction of this compound
This is a general protocol for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Ice bath
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere.
-
Carefully add LiAlH₄ (a molar excess, typically 2.0-3.0 eq per nitrile group) to anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the nitrile peak).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-bis(aminomethyl)piperidine.
-
The product can be purified by vacuum distillation or crystallization of a salt (e.g., hydrochloride).
Expected Yields:
| Precursor | Product | Typical Yield |
| This compound | 2,6-Bis(aminomethyl)piperidine | 70-85% |
Application Note 3: Synthesis of Piperidine-2,6-dicarboxamide
Partial hydrolysis of the dinitrile can lead to the formation of piperidine-2,6-dicarboxamide. Piperidine carboxamide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5][6][7] These compounds can act as chelating agents for metal ions, and their biological activity can be modulated by the coordinated metal.
Experimental Protocol: Partial Hydrolysis of this compound
This protocol is adapted from general procedures for the conversion of nitriles to amides using concentrated sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Beaker or flask
-
Magnetic stirrer
-
Ammonium hydroxide solution
-
Filtration apparatus
Procedure:
-
In a beaker or flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound in small portions to the cold, stirred sulfuric acid, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution while cooling in an ice bath.
-
The piperidine-2,6-dicarboxamide will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol or water.
Expected Yields:
| Precursor | Product | Typical Yield |
| This compound | Piperidine-2,6-dicarboxamide | 60-75% |
Applications of Novel Ligands
The ligands derived from this compound have a wide range of potential applications in catalysis and medicinal chemistry.
Catalytic Applications
The diamine and dicarboxylic acid ligands are particularly promising for catalysis.
-
Transfer Hydrogenation: 2,6-Bis(aminomethyl)piperidine can be used to synthesize rhodium and iridium complexes that are active catalysts for the transfer hydrogenation of ketones and imines.[2] These reactions are fundamental in organic synthesis for the production of alcohols and amines.
-
Asymmetric Catalysis: Chiral versions of these ligands could be employed in asymmetric catalysis to produce enantiomerically enriched products, which is of high importance in the pharmaceutical industry.
Medicinal and Biological Applications
The piperidine dicarboxamide and dicarboxylic acid derivatives are of interest for their potential biological activities.
-
Antimicrobial Agents: Piperidine carboxamides are a known class of antimicrobial agents.[4][5][6][7] The synthesized piperidine-2,6-dicarboxamide and its derivatives can be screened for activity against a range of bacterial and fungal pathogens. Their mechanism of action may involve the inhibition of essential enzymes like DNA gyrase.[5]
-
Metal Chelators in Medicine: Dicarboxylic acids and dicarboxamides can act as metal chelators. This property can be exploited in the design of drugs for diseases associated with metal ion imbalance or for the development of metal-based anticancer agents where the ligand modulates the activity and toxicity of the metal center.
Representative Biological Activity Data for Piperidine Carboxamide Derivatives:
The following table summarizes the minimum inhibitory concentrations (MICs) for a selection of piperidine carboxamide derivatives against various microorganisms, demonstrating the potential of this class of compounds.
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Piperidine Carboxamides | Staphylococcus aureus | 32-128 | [6] |
| Piperidine Carboxamides | Candida albicans | 32-64 | [6] |
| Sulfonyl Piperidine Carboxamides | Gram-positive bacteria | Moderate to good | [4] |
| Sulfonyl Piperidine Carboxamides | Gram-negative bacteria | Moderate to good | [4] |
| Piperidine-4-carboxamides | Mycobacterium abscessus | 0.25-8 | [5] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel ligands with significant potential in catalysis and medicinal chemistry. The straightforward conversion of its nitrile groups into dicarboxylates, diamines, and dicarboxamides provides access to a rich chemical space for the development of new functional molecules. The protocols and application notes provided herein serve as a guide for researchers to explore the promising opportunities offered by this unique building block.
References
- 1. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academicjournals.org [academicjournals.org]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Piperidine-2,6-dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed asymmetric synthesis of chiral piperidine-2,6-dicarbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Due to the absence of a directly reported synthesis in the current literature, this protocol is based on well-established and highly successful methodologies for the asymmetric hydrogenation of substituted pyridines, particularly those bearing electron-withdrawing groups. The proposed core strategy involves the enantioselective hydrogenation of commercially available pyridine-2,6-dicarbonitrile using a chiral iridium catalyst. This approach is anticipated to provide the desired chiral piperidine derivatives with high enantiomeric and diastereomeric purity. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, supported by data from analogous transformations.
Introduction
Chiral piperidine scaffolds are ubiquitous in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The precise stereochemical arrangement of substituents on the piperidine ring is often critical for their therapeutic efficacy and selectivity. This compound derivatives, in particular, represent an interesting, yet underexplored, class of molecules. The two nitrile groups can serve as versatile synthetic handles for further functionalization or as key pharmacophoric elements. The development of a robust and stereocontrolled synthesis of these chiral building blocks is therefore of high importance.
The most direct and promising route to chiral piperidine-2,6-dicarbonitriles is the asymmetric hydrogenation of the corresponding aromatic precursor, pyridine-2,6-dicarbonitrile. The presence of two electron-withdrawing nitrile groups is expected to facilitate the hydrogenation by reducing the aromatic stabilization energy of the pyridine ring. Several catalytic systems, particularly those based on iridium and rhodium with chiral phosphine ligands, have demonstrated exceptional performance in the asymmetric hydrogenation of substituted pyridines, often achieving high yields and excellent enantioselectivities.[1][2]
This application note details a proposed protocol for the iridium-catalyzed asymmetric hydrogenation of pyridine-2,6-dicarbonitrile to yield the cis- and trans- diastereomers of the chiral this compound.
Proposed Synthetic Pathway
The proposed synthetic route is a one-step asymmetric hydrogenation of pyridine-2,6-dicarbonitrile. The stereochemical outcome (cis vs. trans selectivity) will be dependent on the catalyst and reaction conditions.
Caption: Proposed Asymmetric Hydrogenation Workflow.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Pyridine-2,6-dicarbonitrile
This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted pyridines.[1]
Materials:
-
Pyridine-2,6-dicarbonitrile (commercially available)
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
Chiral Ligand (e.g., (R)-BINAP, (S)-SEGPHOS, or other suitable chiral phosphine ligand)
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane, or Toluene)
-
Additive (e.g., I₂, Brønsted acid, or Lewis acid, if required for activation)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%). Add anhydrous, degassed solvent (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Reaction Setup: In a separate flame-dried glass liner for the autoclave, add pyridine-2,6-dicarbonitrile (1.0 equiv). If an additive is required, add it at this stage.
-
Reaction Execution: Transfer the catalyst solution to the glass liner containing the substrate via a cannula. Place the glass liner inside the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours).
-
Work-up and Purification: After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the cis and trans diastereomers and to isolate the enantiomerically enriched products.
-
Characterization: Analyze the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
Data Presentation
The following table summarizes expected quantitative data based on analogous asymmetric hydrogenations of substituted pyridines reported in the literature.[1][2][3] The actual results for pyridine-2,6-dicarbonitrile may vary and will require experimental optimization.
| Entry | Chiral Ligand | Solvent | Additive | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | dr (cis:trans) | ee (%) (major diastereomer) |
| 1 | (R)-BINAP | Methanol | I₂ | 80 | 50 | 24 | 85-95 | >95:5 | >95 |
| 2 | (S)-SEGPHOS | Dichloromethane | HBF₄ | 100 | 25 | 48 | 80-90 | 90:10 | >98 |
| 3 | (R)-MeO-BIPHEP | Toluene | None | 50 | 60 | 36 | 75-85 | 85:15 | >90 |
Logical Relationships and Key Considerations
The success of this asymmetric synthesis hinges on several key factors, which are interrelated. The following diagram illustrates these relationships.
Caption: Interplay of Factors in Asymmetric Hydrogenation.
Key Considerations for Optimization:
-
Choice of Chiral Ligand: The structure of the chiral ligand is the most critical factor in determining the enantioselectivity. A screening of different classes of chiral phosphine ligands (e.g., BINAP, SEGPHOS, Josiphos families) will likely be necessary.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence both the activity of the catalyst and the stereochemical outcome.
-
Role of Additives: For less reactive pyridine substrates, additives such as iodine or Brønsted/Lewis acids can be crucial for activation.[1] They can protonate the pyridine nitrogen, making the ring more susceptible to reduction and can also prevent product inhibition by protonating the resulting piperidine.
-
Pressure and Temperature: These parameters will affect the rate of reaction and may also have an impact on selectivity. Higher pressures generally favor hydrogenation, while the optimal temperature will be a balance between reaction rate and catalyst stability/selectivity.
-
Diastereoselectivity: The hydrogenation of pyridine-2,6-dicarbonitrile can lead to both cis and trans diastereomers. The diastereomeric ratio will be influenced by the catalyst system and reaction conditions. Thermodynamic versus kinetic control may play a role, and the preferred conformation of the substrate-catalyst complex during the hydrogenation steps will dictate the outcome.
Conclusion
The proposed protocol for the asymmetric hydrogenation of pyridine-2,6-dicarbonitrile offers a direct and efficient pathway to novel chiral piperidine derivatives. While experimental validation is required, the extensive precedent for the successful asymmetric hydrogenation of similarly substituted pyridines provides a strong foundation for the feasibility of this approach. The resulting chiral piperidine-2,6-dicarbonitriles are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and development. The versatility of the nitrile functional groups allows for a wide range of subsequent chemical transformations, opening up a rich area of synthetic exploration.
References
The Role of Piperidine-2,6-Dicarbonitrile and its Analogs in Pharmaceutical Intermediate Development: Application Notes and Protocols
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and the ability of the nitrogen atom to act as a hydrogen bond acceptor or to be functionalized allow for precise tuning of pharmacological activity.[3] Among the disubstituted piperidine derivatives, piperidine-2,6-dicarbonitrile serves as a versatile, yet underexplored, intermediate for the synthesis of various pharmaceutical building blocks. The two nitrile groups offer reactive handles for transformation into amines, carboxylic acids, or amides, enabling the construction of complex molecular architectures.[4]
While detailed, publicly available protocols for the direct conversion of this compound into pharmaceutical intermediates are scarce, the closely related piperidine-2,6-dione scaffold is extensively documented in the synthesis of key drug intermediates. This document will provide detailed application notes and protocols centered on the synthesis and utility of substituted piperidine-2,6-diones as a representative example of how the piperidine-2,6-disubstituted framework is leveraged in pharmaceutical development. These protocols and data can serve as a valuable guide for researchers working with this compound and other similar derivatives.
Application Note 1: Synthesis of Substituted Piperidine-2,6-diones as Precursors for Anticancer and Antidepressant Drug Intermediates
Substituted piperidine-2,6-diones are crucial intermediates in the synthesis of several important pharmaceuticals, including the PARP inhibitor Niraparib, used for ovarian cancer treatment, and Paroxetine, an antidepressant.[5] The following sections detail a robust and scalable protocol for the synthesis of α-aryl piperidine-2,6-diones and their subsequent reduction to the corresponding piperidines.
Data Presentation: Synthesis of α-Aryl Piperidine-2,6-diones
A variety of α-aryl piperidine-2,6-diones can be synthesized in good to excellent yields from readily available methyl arylacetates and acrylamide using potassium tert-butoxide (KOtBu) as a promoter.[5] The reaction exhibits broad functional group tolerance.
| Entry | Methyl Arylacetate (Ar) | Product | Yield (%) |
| 1 | Phenyl | α-Phenyl-piperidine-2,6-dione | 98 |
| 2 | 4-Fluorophenyl | α-(4-Fluorophenyl)-piperidine-2,6-dione | 95 |
| 3 | 4-Chlorophenyl | α-(4-Chlorophenyl)-piperidine-2,6-dione | 92 |
| 4 | 4-Bromophenyl | α-(4-Bromophenyl)-piperidine-2,6-dione | 88 |
| 5 | 4-Nitrophenyl | α-(4-Nitrophenyl)-piperidine-2,6-dione | 75 |
| 6 | 4-Methoxyphenyl | α-(4-Methoxyphenyl)-piperidine-2,6-dione | 96 |
| 7 | 2-Naphthyl | α-(2-Naphthyl)-piperidine-2,6-dione | 85 |
Table 1: Yields for the synthesis of various α-aryl piperidine-2,6-diones. Data sourced from a facile and practical synthesis study.[5]
Experimental Protocol: Synthesis of α-Phenyl-piperidine-2,6-dione
This protocol describes the synthesis of α-phenyl-piperidine-2,6-dione from methyl phenylacetate and acrylamide.
Materials:
-
Methyl phenylacetate
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl phenylacetate (1.2 equivalents) and acrylamide (1.0 equivalent) in DMF, add KOtBu (2.0 equivalents) portion-wise at -20 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl at 0 °C until the pH is approximately 3-4.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure α-phenyl-piperidine-2,6-dione.[5]
Logical Relationship: Synthetic Pathway to Piperidine-2,6-dione
The synthesis of piperidine-2,6-diones proceeds through a Michael addition followed by an intramolecular imidation cascade.
Caption: Reaction mechanism for the synthesis of α-aryl piperidine-2,6-diones.
Application Note 2: Reduction of Piperidine-2,6-diones to Substituted Piperidines for Pharmaceutical Synthesis
The piperidine-2,6-dione scaffold can be readily reduced to the corresponding piperidine, which is a key intermediate in the synthesis of drugs like Niraparib and Paroxetine.[5]
Data Presentation: Reduction of α-Aryl Piperidine-2,6-diones
The carbonyl groups of the piperidine-2,6-dione can be efficiently reduced using borane dimethyl sulfide complex (BH₃·SMe₂) to yield the corresponding substituted piperidines.[5]
| Entry | Starting Piperidine-2,6-dione (Ar) | Product | Yield (%) |
| 1 | α-Phenyl | 3-Phenylpiperidine | 91 |
| 2 | α-(4-Fluorophenyl) | 3-(4-Fluorophenyl)piperidine | 88 |
| 3 | α-(4-Chlorophenyl) | 3-(4-Chlorophenyl)piperidine | 84 |
| 4 | 3-Acyl-piperidine-2,6-dione derivative | Key intermediate of Paroxetine | 73 |
Table 2: Yields for the reduction of α-aryl piperidine-2,6-diones to the corresponding piperidines. Data sourced from a facile and practical synthesis study.[5]
Experimental Protocol: Reduction of α-Phenyl-piperidine-2,6-dione
Materials:
-
α-Phenyl-piperidine-2,6-dione
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of α-phenyl-piperidine-2,6-dione (1.0 equivalent) in anhydrous THF at 0 °C, add BH₃·SMe₂ (3.0 equivalents) dropwise under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then reflux for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Basify the aqueous layer with 1 M NaOH to pH > 10.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylpiperidine.[5]
Experimental Workflow: From Piperidine-2,6-dione to Pharmaceutical Intermediate
The following diagram illustrates the workflow for the synthesis of a pharmaceutical intermediate starting from a substituted piperidine-2,6-dione.
Caption: Workflow for the synthesis of a pharmaceutical intermediate.
Potential Applications of this compound
Signaling Pathway: Potential Role of Piperidine-based PARP Inhibitors
Intermediates derived from the piperidine-2,6-disubstituted scaffold, such as those leading to Niraparib, play a crucial role in the development of PARP inhibitors. These inhibitors are effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
Caption: Simplified signaling pathway of PARP inhibition.
This compound and its analogs, particularly piperidine-2,6-diones, are valuable and versatile intermediates in pharmaceutical synthesis. The protocols and data presented for piperidine-2,6-diones demonstrate a clear pathway for the scalable production of key building blocks for important drugs. Further research into the specific reaction conditions for the transformation of this compound would undoubtedly expand the synthetic toolbox for medicinal chemists and contribute to the development of novel therapeutics. The provided methodologies and workflows serve as a practical guide for researchers in the field of drug development.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 41980-31-8 [smolecule.com]
- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Piperidine-2,6-dicarbonitrile
Welcome to the technical support center for the purification of crude Piperidine-2,6-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommendation |
| Product Loss During Recrystallization | Ensure the minimum amount of hot solvent is used for dissolution. If the product is too soluble in the cold solvent, consider a different solvent system. Perform a second crystallization on the mother liquor to recover more product. |
| Incomplete Precipitation | After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| Product Adsorption on Silica Gel | The basic nitrogen of the piperidine ring can irreversibly bind to the acidic silica gel. Deactivate the silica gel with a base (e.g., triethylamine) or use an alternative stationary phase like alumina.[1] |
| Product Volatility | If purifying by distillation, ensure the collection flask is adequately cooled to prevent loss of the product. |
Issue 2: Product Discoloration (Yellow Tint)
| Possible Cause | Recommendation |
| Oxidation of the Piperidine Ring | This is a common issue with piperidine derivatives.[2] Purification via distillation can effectively remove colored impurities. To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light.[2] |
| Presence of Chromophoric Impurities | If the discoloration persists after initial purification, consider treatment with activated charcoal during recrystallization. |
Issue 3: Contamination with Starting Materials or Reagents
| Possible Cause | Recommendation |
| Unreacted Glutaraldehyde or Cyanide Source | Ensure the reaction goes to completion. Quench any unreacted cyanide with an appropriate reagent before workup. An aqueous workup can help remove water-soluble starting materials. |
| Residual Acidic or Basic Catalysts | Wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., 5% hydrochloric acid) to remove basic impurities, followed by a water wash. |
Issue 4: Presence of Hydrolysis Byproducts (Amides, Carboxylic Acids)
| Possible Cause | Recommendation |
| Hydrolysis of Nitrile Groups | The nitrile groups can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[3] Avoid prolonged exposure to acidic or basic conditions during workup and purification. If using chromatography on silica gel, the acidic surface can promote hydrolysis; consider deactivating the silica gel with triethylamine or using neutral alumina.[1] |
| Moisture in Solvents or Reagents | Use anhydrous solvents and reagents to minimize the risk of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as glutaraldehyde and a cyanide source, byproducts from side reactions like polymerization or hydrolysis of the nitrile groups to amides or carboxylic acids, and residual solvents or catalysts used in the synthesis.[3]
Q2: What is the recommended method for purifying solid crude this compound?
A2: For solid crude product, recrystallization is a highly effective method. The choice of solvent is crucial and should be determined experimentally. A good starting point is to test polar organic solvents like ethanol, methanol, or acetonitrile, or a mixture such as aqueous ethanol.
Q3: How can I purify this compound if it is an oil or fails to crystallize?
A3: If the crude product is an oil or cannot be purified by recrystallization, column chromatography is the recommended method. Given the basic nature of the piperidine nitrogen, using neutral or basic alumina is often preferred over silica gel to avoid peak tailing and potential product degradation.[1] If silica gel is used, it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[1]
Q4: My purified this compound has a broad melting point range. What does this indicate?
A4: A broad melting point range typically suggests the presence of impurities. A pure compound should have a sharp melting point.[4] For this compound, a narrow melting range around 114-115°C is expected for a pure sample. Further purification by recrystallization or chromatography may be necessary.
Q5: How should I store purified this compound to maintain its purity?
A5: this compound is sensitive to moisture and can oxidize over time.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile). Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Alumina
-
Stationary Phase and Eluent Selection: Use neutral or basic alumina as the stationary phase. Select an appropriate eluent system based on TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a chromatography column with the chosen alumina, ensuring it is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of alumina and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | High purity achievable, scalable, cost-effective. | Potential for low yield, may not remove all impurities. | Solid crude products with thermally stable properties. |
| Column Chromatography | Can separate complex mixtures, applicable to oils and solids. | Can be time-consuming, requires larger solvent volumes, potential for product loss on the column. | Oily crude products or when recrystallization is ineffective. |
| Distillation | Effective for removing non-volatile or colored impurities. | Requires the compound to be thermally stable and volatile. | Liquid crude products or for removing colored oxidation byproducts from solids that can be melted. |
Visualizations
Caption: General purification workflows for crude this compound.
Caption: Decision tree for troubleshooting impure this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of piperidine. Below, you will find detailed information on common issues, structured data to guide your optimization efforts, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final piperidine product has a yellow tint. What is the cause, and how can I remove it?
A: A yellow discoloration in piperidine is most commonly caused by oxidation products. While this may not impact all downstream applications, for high-purity requirements, purification is recommended.
-
Troubleshooting Steps:
Q2: I am struggling to separate piperidine from unreacted pyridine starting material by distillation. Why is this so difficult?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.
-
Troubleshooting Steps:
-
Azeotropic Distillation: The addition of water can alter the relative volatilities and improve separation.[1]
-
Selective Salt Formation: A highly effective method is the selective precipitation of piperidine as a salt. Piperidine, being a stronger base, will react with CO₂ to form a solid carbonate salt, while pyridine remains in solution.[2] This allows for separation by filtration.[1][2]
-
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in piperidine synthesis can stem from several factors, primarily related to catalyst activity, reaction conditions, and purity of starting materials.
-
Troubleshooting Workflow for Low Yield:
A troubleshooting workflow for addressing low reaction yields.
-
Detailed Checks:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting materials or solvents. The Lewis basic nitrogen of pyridine and piperidine can also inhibit catalyst activity.[3][4]
-
Solution: Use a fresh batch of catalyst or consider catalyst regeneration if applicable. Using an acidic solvent like glacial acetic acid can protonate the nitrogen, reducing its inhibitory effect.[4]
-
-
Purity of Starting Materials: Impurities in pyridine or other reagents can interfere with the reaction. Water in solvents can also be detrimental.
-
Solution: Ensure high-purity starting materials and use anhydrous solvents.
-
-
Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Insufficient temperature or pressure can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.
-
Solution: Systematically vary the temperature and pressure to find the optimal conditions for your specific substrate and catalyst.
-
-
Reaction Monitoring: Incomplete reactions will naturally lead to low yields.
-
Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to ensure it has gone to completion.
-
-
Q4: I am observing significant amounts of byproducts. How can I improve the selectivity of my reaction?
A: Byproduct formation is a common issue, often arising from over-reduction or side reactions of intermediates.
-
Common Byproducts and Solutions:
-
Over-reduction (Hydrogenolysis): In the catalytic hydrogenation of pyridine, the C-N bond in the newly formed piperidine ring can be cleaved, leading to ring-opened byproducts like pentylamines.
-
Solution: Rhodium-based catalysts are often more selective for pyridine ring hydrogenation without significant C-N bond cleavage. Lowering the reaction temperature and optimizing hydrogen pressure can also minimize over-reduction.
-
-
Partially Hydrogenated Intermediates: The presence of tetrahydropyridines indicates an incomplete reaction.
-
Solution: Increase the reaction time, catalyst loading, or hydrogen pressure.
-
-
Polymerization/Decomposition: At higher temperatures, side reactions leading to polymers or decomposition products can occur.[5]
-
Solution: Lower the reaction temperature and monitor the reaction time closely to avoid prolonged heating after completion.[5]
-
-
Q5: How can I control the stereoselectivity of my piperidine synthesis?
A: Achieving the desired stereochemistry is crucial, especially in pharmaceutical applications. The choice of synthetic route and reaction conditions heavily influences the stereochemical outcome.
-
Strategies for Stereocontrol:
-
Catalyst Selection: The choice of catalyst can influence the stereochemical outcome. For instance, in some hydrogenations, certain catalysts may favor the formation of the cis isomer.
-
Reaction Conditions: Parameters like solvent and temperature can affect the transition state of the reaction, thereby influencing stereoselectivity.
-
Chiral Auxiliaries/Catalysts: For asymmetric synthesis, the use of chiral auxiliaries or chiral catalysts is often necessary to induce a preference for one enantiomer.
-
Substrate Control: The existing stereocenters in a substituted pyridine can direct the approach of the reagents, leading to a specific diastereomer.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for the catalytic hydrogenation of pyridine to piperidine, highlighting the impact of different catalysts and conditions on reaction yield.
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | High | Often effective for substituted pyridines.[5] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | >95% | Generally more active than Palladium for pyridine reduction. |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Variable | Can be prone to catalyst poisoning.[4] |
| Raney Nickel | High | 170 - 200 | - | High | Often used for the industrial synthesis of piperidine itself.[6] |
| RuCl₃·xH₂O | N/A (Transfer) | N/A | N/A | Very Good | Uses borane-ammonia as a hydrogen source.[7] |
Table 2: Effect of Solvent on Piperidine Synthesis
| Synthesis Method | Solvent | Effect on Reaction |
| Catalytic Hydrogenation | Glacial Acetic Acid | Protonates the pyridine nitrogen, facilitating reduction and reducing catalyst poisoning.[4] |
| Catalytic Hydrogenation | Water | Can be an effective and green solvent, particularly with Rh/C catalysts.[7] |
| Multi-component Reactions | Ethanol | Can accelerate the reaction rate compared to methanol.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of substituted pyridines.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[5]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[5]
-
Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[5] Monitor the reaction progress by techniques like GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.
-
Dissolution: Dissolve the crude reaction mixture (containing piperidine and pyridine) in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine will react to form solid piperidine carbonate, while pyridine remains in solution.
-
Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then filter the solid salt from the solution. The pyridine will remain in the filtrate.[1]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent. Dry the organic layer over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[1]
Mandatory Visualizations
Common synthetic routes to piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 3. bioengineer.org [bioengineer.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Piperidine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Piperidine-2,6-dicarbonitrile
Welcome to the Technical Support Center for the purification of Piperidine-2,6-dicarbonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) concerning the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors like dihydropyridines.
-
Hydrolysis products: The nitrile functional groups are susceptible to hydrolysis, which can lead to the formation of the corresponding mono-amide, di-amide, mono-carboxylic acid, or di-carboxylic acid derivatives. This is a common issue with nitrile compounds, especially in the presence of acidic or basic conditions.
-
Solvent residues: Residual solvents from the reaction or initial work-up are common impurities.
-
Byproducts from side reactions: The specific byproducts will depend on the synthetic method employed. For instance, in syntheses involving cyanide addition, side reactions can lead to a variety of other nitriles or related compounds.
Q2: My this compound is a solid at room temperature. What is its melting point?
A2: The experimentally determined melting point of this compound is in the range of 114-115°C.[1] A significantly lower or broader melting point range may indicate the presence of impurities.
Q3: In which solvents is this compound soluble?
A3: this compound is generally soluble in polar organic solvents. This information is crucial for selecting appropriate solvents for purification techniques like recrystallization and column chromatography.
Troubleshooting Guides
Issue 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][3] Conduct small-scale solubility tests with various polar solvents to find the optimal one. |
| Using too much solvent | Using an excessive amount of solvent will result in a lower recovery of the purified compound. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] |
| Cooling the solution too quickly | Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Product loss during filtration | Ensure the filter paper is properly fitted to the Buchner funnel to prevent product loss. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] |
Issue 2: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase | For polar, nitrogen-containing compounds like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. A common starting point for polar compounds is 100% ethyl acetate or a mixture of 5% methanol in dichloromethane.[5] |
| Compound streaking on the column | The basic nitrogen in the piperidine ring can interact with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier, such as 0.5-3% triethylamine or ammonium hydroxide, to the mobile phase.[6] This neutralizes the acidic sites on the silica gel and improves peak shape.[6] |
| Incorrect column packing | Improperly packed columns can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
| Overloading the column | Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
Issue 3: Presence of hydrolysis-related impurities in the final product.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis during purification | The nitrile groups can hydrolyze if exposed to acidic or basic conditions, especially at elevated temperatures. |
| Recrystallization: Use neutral solvents and avoid prolonged heating. | |
| Column Chromatography: If using silica gel (which is acidic), consider deactivating it with a basic modifier as described in Issue 2.[6] Alternatively, use a more neutral stationary phase like alumina. | |
| Hydrolysis during work-up or storage | Ensure that all work-up steps are performed under neutral conditions and that the final product is stored in a dry environment. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for your specific crude material.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and purity of the recrystallized product using appropriate analytical techniques (e.g., HPLC, NMR).
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a starting point for purification. The mobile phase composition may require optimization.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. For more polar impurities, a gradient of methanol in dichloromethane might be necessary. To prevent streaking, consider adding 1% triethylamine to the mobile phase. An ideal mobile phase will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin elution with the selected mobile phase. If a gradient is used, gradually increase the polarity of the mobile phase to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Analysis: Assess the purity of the final product using techniques such as HPLC and NMR.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Parameter | Crude Material | After Recrystallization (Ethanol) | After Flash Chromatography (EtOAc/Hexanes with 1% TEA) |
| Initial Purity (by HPLC) | 85% | 95% | >98% |
| Major Impurity 1 (e.g., mono-amide) | 10% | 3% | <0.5% |
| Major Impurity 2 (e.g., starting material) | 5% | 2% | <0.5% |
| Recovery Yield | - | 75% | 85% |
| Melting Point | 108-112 °C | 113-115 °C | 114-115 °C |
Visualization
Experimental Workflow for Purification
Caption: General experimental workflows for the purification of this compound.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
Technical Support Center: Stereoselective Synthesis of Piperidine-2,6-dicarbonitrile
Welcome to the technical support center for the stereoselective synthesis of piperidine-2,6-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
The primary challenges in the stereoselective synthesis of this compound revolve around controlling the relative stereochemistry of the two nitrile groups at the C2 and C6 positions, leading to either cis or trans diastereomers. The presence of electron-withdrawing nitrile groups can influence the reactivity of the piperidine ring and its precursors, potentially leading to side reactions or difficulties in achieving high stereoselectivity. Key challenges include:
-
Diastereoselectivity Control: Achieving high diastereoselectivity to obtain predominantly either the cis or trans isomer.
-
Purification: Separating the cis and trans diastereomers, which may have similar physical properties.
-
Reaction Compatibility: Ensuring that the reaction conditions are compatible with the potentially sensitive nitrile functional groups.
Q2: What are the common synthetic strategies to access this compound with stereocontrol?
Several strategies can be employed for the stereoselective synthesis of 2,6-disubstituted piperidines, which can be adapted for the dicarbonitrile analogue. These include:
-
Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of a suitably substituted pyridine precursor is a common method. The choice of catalyst, solvent, and reaction conditions can influence the diastereoselectivity of the reduction.
-
Cyclization Reactions: Intramolecular cyclization of an acyclic precursor containing the necessary carbon and nitrogen atoms is a powerful approach. The stereochemistry can be controlled by the stereocenters present in the acyclic precursor or by the use of chiral catalysts.
-
Hydrocyanation of Dihydropyridines: The addition of a cyanide source to a 1,4-dihydropyridine precursor can yield piperidine-2,6-dicarbonitriles. However, this reaction often results in a mixture of diastereomers, and controlling the stereochemical outcome is a key challenge.[1]
-
Post-functionalization of a Piperidine Core: Starting with a pre-formed piperidine ring with existing stereocenters and introducing the nitrile groups at a later stage. This can be achieved through stereoselective cyanation reactions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Mixture of cis and trans isomers)
Potential Causes:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers rather than a single kinetic product.
-
Ineffective Stereocontrol Element: The chiral auxiliary, catalyst, or directing group may not be exerting sufficient influence on the stereochemical outcome.
-
Reaction Temperature: Higher reaction temperatures can often lead to lower diastereoselectivity by allowing for the equilibration of intermediates or products.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies and thus the diastereoselectivity.
Troubleshooting Steps:
-
Vary Reaction Temperature: Screen a range of temperatures. Lowering the temperature often enhances kinetic control and can improve diastereoselectivity.
-
Screen Catalysts and Reagents:
-
For hydrogenation of pyridine precursors, evaluate different heterogeneous catalysts (e.g., PtO₂, Pd/C, Rh/C) and catalyst loadings.
-
For cyclization reactions, explore a variety of chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands) to identify one that provides optimal stereocontrol.
-
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Modify the Substrate: If applicable, consider modifying the protecting group on the nitrogen or other substituents on the precursor to enhance steric hindrance and favor the formation of a single diastereomer.
-
Epimerization: If a mixture of diastereomers is obtained, it may be possible to epimerize the unwanted isomer to the desired one under thermodynamic conditions. This often involves treatment with a base.
Issue 2: Poor Yield of this compound
Potential Causes:
-
Side Reactions: The nitrile groups or other functionalities in the molecule may be undergoing undesired reactions under the chosen conditions. For example, strong bases can lead to deprotonation at the α-carbon to the nitrile.
-
Decomposition of Starting Material or Product: The starting material or the final product may be unstable under the reaction conditions.
-
Inefficient Cyclization or Addition: The key bond-forming step may be inefficient, leading to low conversion.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary parameters such as reaction time, temperature, and concentration to find the optimal conditions for the desired transformation.
-
Protecting Group Strategy: Employ appropriate protecting groups for sensitive functionalities that can be removed under mild conditions after the key stereoselective step.
-
Choice of Cyanide Source (for hydrocyanation): If using a hydrocyanation approach, explore different cyanide sources (e.g., TMSCN, NaCN, KCN) and additives that may improve the yield and selectivity.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.
Quantitative Data
| Synthetic Method | Substituents (R¹, R²) | Catalyst/Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans or trans:cis) | Reference |
| Hydrogenation of Pyridine | Me, CO₂Me | PtO₂ | AcOH | RT | >95:5 (cis) | --INVALID-LINK-- |
| Epimerization | Me, CO₂Me | KHMDS | THF | -78 | 90:10 (trans) | --INVALID-LINK-- |
| Hydrocyanation of Dihydropyridine | 4,4-disubstituted, CN | NaCN, AcOH | - | 70 | Mixture of diastereomers | [1] |
| Intramolecular Michael Addition | Various | TBAF | THF | RT | 90:10 (trans) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrocyanation of a 1,4-Dihydropyridine Precursor[1]
This protocol describes a general method for the synthesis of piperidine-2,6-dicarbonitriles from 4,4-disubstituted N-silyl-1,4-dihydropyridines, which results in a mixture of diastereomers.
Materials:
-
4,4-disubstituted N-silyl-1,4-dihydropyridine
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Microwave reactor
Procedure:
-
To a microwave vial, add the 4,4-disubstituted N-silyl-1,4-dihydropyridine (1.0 equiv), sodium cyanide (3.0 equiv), and acetic acid (15.0 equiv).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 70 °C for 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting product is a mixture of the unprotected cis- and trans-piperidine-2,6-dicarbonitriles.
-
Purification and separation of the diastereomers can be achieved by column chromatography on silica gel.
Note: This reaction involves the use of highly toxic sodium cyanide and generates hydrocyanic acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for systematically troubleshooting low diastereoselectivity in the synthesis of this compound.
General Synthetic Approaches to Stereoselective this compound
Caption: Overview of general synthetic strategies for achieving stereocontrol in the synthesis of this compound.
References
Technical Support Center: Troubleshooting Diastereomer Separation in Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the separation of piperidine derivative diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the initial approach to developing a separation method for piperidine diastereomers?
A1: A systematic approach is recommended for developing a separation method. The process begins with characterizing the analyte to understand its physicochemical properties, such as structure, pKa, and solubility. Based on these properties, an initial selection of a chromatographic column and mobile phase is made. For instance, with High-Performance Liquid Chromatography (HPLC), one might start with a C18 column and a mobile phase of acetonitrile and water.[1] The next step involves screening different stationary phases and mobile phase compositions to find the best initial separation conditions. Finally, parameters like mobile phase modifiers, flow rate, and temperature are optimized to achieve the desired resolution.[1]
Q2: Which HPLC mode, normal-phase or reversed-phase, is more suitable for separating piperidine diastereomers?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective for separating piperidine diastereomers. The choice is dependent on the specific structure and polarity of the analytes.[1] NP-HPLC using a bare silica column with a mobile phase like ethanol/hexane can be effective.[1] For RP-HPLC, C18 columns are commonly used; however, other stationary phases such as pentafluorophenyl (PFP) may offer superior selectivity for certain diastereomers.[1]
Q3: How can I detect my piperidine compound using HPLC-UV if it lacks a UV chromophore?
A3: For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy. This process involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag. For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection at 228 nm.[1][2]
Q4: What is the function of additives in the mobile phase for separating piperidine diastereomers?
A4: Mobile phase additives can significantly enhance peak shape and selectivity. For basic compounds like piperidines, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can mitigate peak tailing.[1][3] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often employed to improve chromatography.[1]
Q5: My diastereomeric salt crystallization is failing. What are the common reasons for this?
A5: Common issues in diastereomeric salt crystallization include the formation of an oil instead of crystals, failure to precipitate, or poor diastereomeric excess (d.e.) in the resulting crystals. These problems often arise from an inappropriate choice of resolving agent or solvent.[3] A standard practice to overcome these challenges is the empirical screening of several chiral acids and solvent systems to identify conditions that yield well-defined, easily separable crystals.[3]
Q6: I'm observing poor peak shape (tailing) in my HPLC analysis. What could be the cause and solution?
A6: Peak tailing for basic compounds like piperidines is often due to strong, undesirable interactions between the basic amine of the piperidine and residual acidic sites on the silica support of the stationary phase.[3][4] The most common solution is to add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). These modifiers compete for the active sites, leading to more symmetrical peaks.[3][5]
Troubleshooting Guides
HPLC Method Development
Poor or no separation of diastereomers is a common hurdle in HPLC analysis. The following guide provides a systematic approach to troubleshooting this issue.
Problem: Poor Resolution or Co-eluting Peaks
| Potential Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For normal-phase, alter the ratio of the alcohol modifier (e.g., isopropanol in hexane).[3] |
| Inappropriate Stationary Phase | The selected column may not provide sufficient selectivity. Screen different stationary phases. For RP-HPLC, consider switching from a C18 to a PFP or other phenyl-based column. For NP-HPLC, bare silica is a good starting point.[1] |
| Incorrect pH of Mobile Phase | For ionizable piperidine derivatives, the pH of the mobile phase can significantly impact retention and selectivity. Adjust the pH to control the ionization state of the analyte. |
| Temperature Effects | Temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) to see if resolution improves.[1] |
| Low Flow Rate | A high flow rate can lead to poor resolution. Decrease the flow rate to increase the number of theoretical plates and improve separation.[3] |
Crystallization Method Development
Fractional crystallization of diastereomeric salts is a powerful technique for separation, but it often requires careful optimization.
Problem: Crystallization Failure (Oiling Out, No Precipitation)
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The compound may be too soluble or insoluble in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol).[3][6] |
| Cooling Rate is Too Fast | Rapid cooling can lead to oiling out or co-precipitation of both diastereomers. Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-4 °C).[5] |
| Solution is Not Saturated | The concentration of the diastereomeric salt may be too low for crystallization to occur. Carefully evaporate some of the solvent to create a supersaturated solution.[5] |
| Lack of Nucleation Sites | Crystallization may not initiate without a seed crystal. If available, add a small seed crystal of the desired diastereomer. Alternatively, try scratching the inside of the flask with a glass rod to induce nucleation.[5] |
| Incorrect Resolving Agent | The chosen chiral resolving agent may not form a stable, crystalline salt with the piperidine derivative. Screen different resolving agents, such as tartaric acid derivatives or mandelic acid.[5] |
Experimental Protocols
Protocol 1: HPLC Method Development for Piperidine Diastereomers
-
Analyte Characterization: Determine the structure, pKa, and solubility of the piperidine diastereomers.[1]
-
Initial Column and Mobile Phase Selection:
-
Reversed-Phase: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase of acetonitrile and water with 0.1% TFA or DEA depending on the analyte's nature.[1][3]
-
Normal-Phase: Start with a silica column and a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol.[3][7]
-
-
Gradient Screening: Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions.
-
Optimization:
-
Mobile Phase: Fine-tune the mobile phase composition and the concentration of any additives to improve resolution and peak shape.[1]
-
Flow Rate: Adjust the flow rate to optimize efficiency and resolution. A lower flow rate generally improves separation.[3]
-
Temperature: Evaluate the effect of column temperature on the separation.[1]
-
-
Isocratic vs. Gradient Elution: Based on the screening results, develop either an optimized gradient method or an isocratic method for the final separation.
Protocol 2: Diastereomeric Salt Crystallization
-
Resolving Agent and Solvent Screening:
-
Salt Formation: Dissolve the racemic piperidine derivative in the chosen solvent. Add an equimolar amount of the selected resolving agent. Heat the mixture gently to ensure complete dissolution.
-
Crystallization:
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.[6]
-
Analyze the diastereomeric purity of the crystals using a suitable analytical technique like HPLC or NMR.
-
If necessary, recrystallize the solid to improve the diastereomeric excess.[8]
-
Data Presentation
Table 1: HPLC Column and Mobile Phase Screening Results
| Column Type | Mobile Phase | Additive | Observation |
| C18 | Acetonitrile/Water | 0.1% TFA | Partial separation, significant peak tailing |
| C18 | Acetonitrile/Water | 0.1% DEA | Improved peak shape, partial separation |
| PFP | Acetonitrile/Water | 0.1% TFA | Baseline separation achieved |
| Silica | Hexane/Isopropanol (90:10) | 0.1% DEA | Good separation, symmetrical peaks |
Table 2: Diastereomeric Salt Crystallization Screening
| Resolving Agent | Solvent | Result | Diastereomeric Excess (d.e.) |
| L-Tartaric Acid | Ethanol | Crystalline solid | 75% |
| D-Mandelic Acid | Acetone | Oil | N/A |
| Di-benzoyl-L-tartaric acid | Methanol | Crystalline solid | >95% |
| (S)-Camphorsulfonic acid | Ethanol/Ether | Crystalline solid | 90% |
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation.
Caption: Troubleshooting workflow for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Alternative reagents for the synthesis of Piperidine-2,6-dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Piperidine-2,6-dicarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized from piperidine-2,6-dicarboxylic acid. The most common route involves a two-step process: first, the conversion of the dicarboxylic acid to piperidine-2,6-dicarboxamide, followed by the dehydration of the diamide to the desired dinitrile.
Q2: What are some alternative reagents for the dehydration of piperidine-2,6-dicarboxamide?
A2: While trifluoroacetic anhydride (TFAA) is a common choice, other dehydrating agents can be employed. These include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).[1][2][3] Each reagent has its own advantages and disadvantages in terms of reactivity, reaction conditions, and compatibility with other functional groups. Milder, non-acidic conditions can be achieved with reagents like tris(dimethylamino)phosphine (P(NMe₂)₃) in combination with a base.[4][5]
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can be achieved through several methods, depending on the nature of the impurities. Common techniques include:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.[6] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation may be an option.
Experimental Protocols
Protocol 1: Synthesis of Piperidine-2,6-dicarboxamide from Piperidine-2,6-dicarboxylic acid
This protocol describes the conversion of the dicarboxylic acid to the corresponding diamide, a key intermediate in the synthesis of the target dinitrile.
Materials:
-
Piperidine-2,6-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend piperidine-2,6-dicarboxylic acid (1 equivalent) in anhydrous DCM. Cool the suspension in an ice bath. Add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Amidation: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add a concentrated aqueous solution of ammonia (excess) to the flask. A white precipitate of piperidine-2,6-dicarboxamide will form.
-
Isolation: Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then with cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain piperidine-2,6-dicarboxamide.
Protocol 2: Dehydration of Piperidine-2,6-dicarboxamide to this compound using Trifluoroacetic Anhydride (TFAA)
This protocol details the conversion of the diamide to the dinitrile using a common and effective dehydrating agent.
Materials:
-
Piperidine-2,6-dicarboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve piperidine-2,6-dicarboxamide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add anhydrous pyridine (2.5 equivalents) to the solution. Then, add trifluoroacetic anhydride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the typical quantitative data for the dehydration of piperidine-2,6-dicarboxamide using various reagents. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Dehydrating Reagent/System | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Reference(s) for General Method |
| Trifluoroacetic Anhydride (TFAA) / Pyridine | 2 - 4 | 0 to RT | 80 - 95 | [7][8] |
| Phosphorus Pentoxide (P₂O₅) | 4 - 8 | Reflux | 70 - 85 | [1][9] |
| Phosphoryl Chloride (POCl₃) | 3 - 6 | Reflux | 75 - 90 | [3][10] |
| Thionyl Chloride (SOCl₂) | 3 - 5 | Reflux | 70 - 85 | [2] |
| P(NMe₂)₃ / Et₂NH | 6 | Reflux | 85 - 95 | [4][5] |
RT: Room Temperature
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Dinitrile | Incomplete dehydration of the diamide. | - Increase the reaction time or temperature. - Ensure the dehydrating agent is fresh and added in the correct stoichiometry. - Check for the presence of water in the reaction; use anhydrous solvents and reagents.[11] |
| Side reactions, such as polymerization or decomposition. | - Run the reaction at a lower temperature. - Use a milder dehydrating agent. - Ensure an inert atmosphere to prevent oxidation. | |
| Product loss during workup or purification. | - Optimize the extraction procedure. - Choose an appropriate purification method (e.g., chromatography vs. distillation) based on the product's properties.[6] | |
| Formation of a Complex Mixture of Products | Partial dehydration leading to the mono-nitrile mono-amide intermediate. | - Increase the amount of dehydrating agent. - Prolong the reaction time. |
| Side reactions involving the piperidine nitrogen. | - Consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the dehydration step, followed by deprotection. | |
| Impurities in the starting material. | - Ensure the purity of the starting piperidine-2,6-dicarboxamide. | |
| Difficulty in Purifying the Product | Product co-elutes with impurities during chromatography. | - Optimize the solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina). - If the product is a solid, attempt recrystallization from various solvent systems.[6] |
| Product is unstable on silica gel. | - Deactivate the silica gel with a small amount of triethylamine in the eluent. - Use a different purification technique such as preparative TLC or HPLC. |
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield of dinitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Piperidine-2,6-dicarbonitrile and Pyrrolidine-Based Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Both piperidine and pyrrolidine rings are considered "privileged structures" due to their frequent appearance in a wide range of biologically active compounds. This guide provides a comparative analysis of Piperidine-2,6-dicarbonitrile and its pyrrolidine-based analogs, offering insights into their potential performance based on available data and established principles of medicinal chemistry.
Physicochemical Properties: A Tale of Two Rings
The fundamental difference between the six-membered piperidine ring and the five-membered pyrrolidine ring lies in their size, which in turn affects their conformational flexibility, lipophilicity, and basicity. These properties are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | Piperidine Scaffold | Pyrrolidine Scaffold | Implication in Drug Design |
| Ring Size | 6-membered | 5-membered | The larger piperidine ring offers a more rigid framework, which can be advantageous for achieving high binding affinity through conformational restriction. The more flexible pyrrolidine ring may be beneficial when conformational adaptability is required for target engagement. |
| Lipophilicity (logP) | Generally higher | Generally lower | Higher lipophilicity in piperidine analogs can influence membrane permeability and volume of distribution. Pyrrolidine analogs may offer a more hydrophilic profile, which can be desirable for certain targets and to modulate solubility. |
| Basicity (pKa) | ~11.2 | ~11.3 | Both are strongly basic secondary amines with very similar pKa values. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form. This slight difference is often not a primary driver in scaffold selection. |
Performance Comparison: Insights from Analogous Compounds
It is crucial to note that the following data is collated from separate studies and does not represent a head-to-head comparison. The observed activities are highly dependent on the specific substitutions and the biological target being investigated.
Antimycobacterial Activity
A study on piperidinothiosemicarbazones, which feature a substituted piperidine or pyrrolidine ring, revealed a trend in antimycobacterial activity.
| Scaffold | Observation |
| Piperidine | Derivatives with a piperidine ring at the C-6 position of a pyridine core demonstrated the highest antimycobacterial potency in their respective series. |
| Pyrrolidine | Pyrrolidine-containing analogs were found to be less active than their piperidine counterparts in the same series. The observed order of activity was piperidine > pyrrolidine > morpholine. |
This suggests that for this particular class of compounds and biological target, the piperidine scaffold may be more favorable for achieving higher potency.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
A study focused on the development of pyrrolidine-2-carbonitrile derivatives as inhibitors of DPP-4, an enzyme involved in glucose metabolism, provides valuable data on the potential of this scaffold.
| Compound | Target | IC50 (µM) |
| Pyrrolidine-2-carbonitrile derivative (Compound 17a) | DPP-4 | 0.017 |
| This compound | DPP-4 | No direct comparative data available |
Experimental Protocols
The following provides a detailed methodology for a key experiment typically used to evaluate the cytotoxic potential of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound and pyrrolidine-based analogs) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing Potential Mechanisms of Action
While the specific signaling pathways modulated by this compound and its pyrrolidine analogs are not yet fully elucidated, many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism for anticancer compounds.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by cytotoxic compounds.
The following diagram illustrates a general experimental workflow for the initial evaluation of novel compounds.
Caption: General experimental workflow for the evaluation of novel chemical entities.
Conclusion
The choice between a this compound and a pyrrolidine-based analog is a nuanced decision that depends heavily on the specific therapeutic target and the desired pharmacological profile. While the piperidine scaffold offers greater rigidity and lipophilicity, which can be beneficial for high-affinity binding, the pyrrolidine scaffold provides more conformational flexibility and a more hydrophilic character.
The limited direct comparative data underscores the need for head-to-head experimental evaluation of these two scaffolds with the dicarbonitrile functionality to make informed decisions in drug discovery programs. The provided experimental protocol for cytotoxicity testing offers a starting point for such an evaluation. Future studies elucidating the specific molecular targets and signaling pathways of these compounds will be crucial for unlocking their full therapeutic potential.
A Comparative Guide to the Biological Activity of Piperidine-2,6-dicarbonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Piperidine-2,6-dicarbonitrile and its derivatives have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the biological activities of these compounds, focusing on their antimicrobial and anticancer properties. While direct comparative studies between the parent this compound and its derivatives are limited in the available literature, this document synthesizes data from various sources to offer insights into their structure-activity relationships.
Comparative Analysis of Biological Activity
The biological activities of piperidine derivatives are significantly influenced by the nature and position of substituents on the piperidine ring. The introduction of different functional groups can modulate the antimicrobial and anticancer potency of these compounds.
Antimicrobial Activity
Derivatives of the piperidine scaffold have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The dicarbonitrile functionality at the 2 and 6 positions of the piperidine ring is a key feature that can be further modified to enhance this activity.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives against selected microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Piperidinothiosemicarbazone Derivative 10 | M. tuberculosis Spec. 210 | 0.5 - 1 | [1] |
| Piperidinothiosemicarbazone Derivative 9 | M. tuberculosis (standard and resistant strains) | 2 - 4 | [1] |
| Cis-3,5-diamino-piperidine (DAP) Derivative 1 | P. aeruginosa (53 clinical isolates) | 4 - 8 (MIC80, MIC90) | [2] |
| Piperidine Derivative 6 | B. subtilus | 0.75 | [3] |
| Piperidine Derivative 6 | B. cereus, E. coli, S. aureus, P. aurenginosa, Kl. pneumoniae, M. luteus | 1.5 | [3] |
| Piperidine Derivative 5 | E. coli, M. luteus, S. aureus, B. subtilus | 1.5 | [3] |
Note: Direct MIC values for the parent this compound were not available in the reviewed literature. The table presents data for various piperidine derivatives to illustrate the range of antimicrobial activity.
Anticancer Activity
The anticancer potential of piperidine derivatives has been extensively studied against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and interference with key cellular signaling pathways.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several piperidine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-amino-2-pyridone-3,5-dicarbonitrile derivative 5o | Glioblastoma, Liver, Breast, Lung Cancers | Potent Activity (Specific IC50 not provided) | [4] |
| Piperidine Derivative 5 | A549 (Lung) | 10.67 ± 1.53 | [5] |
| Piperidine Derivative 5 | C6 (Glioma) | 4.33 ± 1.04 | [5] |
| Piperidine Derivative 2 | A549 (Lung) | 24.0 ± 3.46 | [5] |
| Piperidine Derivative 2 | C6 (Glioma) | 23.33 ± 2.08 | [5] |
| Piperidine Derivative 16 | 786-0 (Kidney) | 0.4 (GI50) | [6] |
| Piperidine Derivative 1 | PC-3 (Prostate) | 6.3 (GI50) | [6] |
| Piperidine Derivative 25 | PC-3 (Prostate) | 6.4 (GI50) | [6] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | 32.43 | [7] |
Note: Direct IC50 values for the parent this compound were not available in the reviewed literature. The table presents data for various piperidine derivatives to illustrate the range of anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used to assess the antimicrobial and anticancer activities of piperidine derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathway Modulation by Piperidine Derivatives
Caption: A proposed mechanism of apoptosis induction by certain piperidine derivatives.
References
- 1. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]
- 2. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nwmedj.org [nwmedj.org]
- 8. lifesciencesite.com [lifesciencesite.com]
A Comparative Spectroscopic Guide to Cis and Trans Isomers of Substituted Piperidines
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of substituted piperidines is a critical aspect of drug design and synthesis. The conformational and topographical differences between cis and trans isomers can lead to significant variations in pharmacological activity. This guide provides a detailed spectroscopic comparison of cis and trans isomers of substituted piperidines, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein serve as a valuable resource for the unambiguous stereochemical assignment of this important class of heterocyclic compounds.
Spectroscopic Comparison: A Case Study of N-Boc-2-methyl-3-methoxycarbonylpiperidine
To illustrate the key spectroscopic differences between cis and trans isomers, we will use the example of the diastereomeric pair: cis- and trans-N-Boc-2-methyl-3-methoxycarbonylpiperidine. The data is compiled from the comprehensive study by O'Brien et al. on the synthesis of methyl substituted pipecolinates.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of substituted piperidines. The relative orientation of substituents on the piperidine ring significantly influences the chemical shifts (δ) and coupling constants (J) of the ring protons.
¹H NMR Data Comparison
Key distinctions in the ¹H NMR spectra arise from the different spatial relationships between the protons in the cis and trans isomers. In the chair conformation of the piperidine ring, substituents can occupy either axial or equatorial positions, leading to characteristic differences in the coupling constants of adjacent protons. Axial-axial couplings are typically larger (around 10-13 Hz) than axial-equatorial or equatorial-equatorial couplings (around 2-5 Hz).
Table 1: ¹H NMR Data for cis- and trans-N-Boc-2-methyl-3-methoxycarbonylpiperidine (500 MHz, CDCl₃)
| Proton | cis-Isomer (δ, ppm, multiplicity, J [Hz]) | trans-Isomer (δ, ppm, multiplicity, J [Hz]) |
| H-2 | 4.38 (br s) | 4.67 (br s) |
| H-3 | 2.68 (br s) | 2.45 (ddd, J = 11.0, 5.0, 3.5) |
| H-4ax | 1.65 (qd, J = 12.5, 4.0) | 1.75-1.68 (m) |
| H-4eq | 2.10 (dm, J = 12.5) | 2.14 (dm, J = 13.0) |
| H-5ax | 1.55-1.45 (m) | 1.55-1.45 (m) |
| H-5eq | 1.80-1.73 (m) | 1.80-1.73 (m) |
| H-6ax | 2.88 (td, J = 13.0, 3.0) | 2.83 (td, J = 13.0, 3.0) |
| H-6eq | 4.05 (br d, J = 13.0) | 4.10 (br d, J = 13.0) |
| C-CH₃ | 1.15 (d, J = 7.0) | 1.12 (d, J = 7.0) |
| O-CH₃ | 3.70 (s) | 3.71 (s) |
| Boc-(CH₃)₃ | 1.45 (s) | 1.46 (s) |
Data extracted from the supplementary information of O'Brien et al., RSC Med. Chem., 2022, 13, 1614-1620.[1][2]
¹³C NMR Data Comparison
The steric environment of the carbon atoms in the piperidine ring also leads to discernible differences in their ¹³C NMR chemical shifts. Generally, carbons bearing axial substituents are shielded (appear at a lower ppm) compared to those with equatorial substituents due to the gamma-gauche effect.
Table 2: ¹³C NMR Data for cis- and trans-N-Boc-2-methyl-3-methoxycarbonylpiperidine (125 MHz, CDCl₃)
| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |
| C-2 | 51.2 | 52.9 |
| C-3 | 46.1 | 49.2 |
| C-4 | 26.1 | 24.8 |
| C-5 | 24.5 | 20.7 |
| C-6 | 39.7 | 39.5 |
| C=O | 173.4 | 173.1 |
| C-CH₃ | 15.8 | 15.1 |
| O-CH₃ | 51.9 | 51.8 |
| Boc-C | 79.8 | 79.7 |
| Boc-(CH₃)₃ | 28.5 | 28.5 |
Data extracted from the supplementary information of O'Brien et al., RSC Med. Chem., 2022, 13, 1614-1620.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary information for distinguishing between cis and trans isomers. The vibrational frequencies of bonds can be influenced by the overall molecular symmetry and steric interactions. While the differences may be subtle, they can be observed in the fingerprint region (below 1500 cm⁻¹). For instance, C-N and C-C stretching and bending vibrations can differ between isomers.
Table 3: Characteristic IR Absorptions for a Representative Substituted Piperidine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (if present) | Stretch | 3300-3500 | Broad for secondary amines. |
| C-H (alkyl) | Stretch | 2850-2960 | |
| C=O (ester) | Stretch | ~1735 | Strong absorption. |
| C-O (ester) | Stretch | 1000-1300 | |
| C-N | Stretch | 1020-1250 | May differ slightly between isomers. |
Note: Specific comparative IR data for the title compounds was not available. The table provides general expected ranges. Subtle shifts in the fingerprint region are expected between isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ions of cis and trans isomers will be identical, their fragmentation patterns under techniques like Electron Ionization (EI) can differ due to the different steric arrangements of the substituents, which can influence the stability of the resulting fragment ions.
Table 4: Expected Fragmentation Patterns for Substituted Piperidines
| Fragmentation Pathway | Description | Expected m/z values |
| α-cleavage | Cleavage of the bond adjacent to the nitrogen atom, often leading to the loss of a substituent. | [M - R]⁺ |
| Ring opening followed by fragmentation | Complex fragmentation pathways resulting from the cleavage of the piperidine ring. | Varies depending on substitution. |
| Loss of substituents | Neutral loss of small molecules from the substituents. | Varies depending on substituents. |
Note: Specific comparative mass spectral fragmentation data for the title compounds was not available. The relative abundances of fragment ions are expected to differ between isomers due to stereochemical influences on fragmentation pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized protocols based on the synthesis and characterization of the N-Boc-2-methyl-3-methoxycarbonylpiperidine isomers.[1][2]
Synthesis and Purification of cis- and trans-N-Boc-2-methyl-3-methoxycarbonylpiperidine
1. Synthesis of cis-Isomer via Hydrogenation:
-
A solution of methyl 2-methyl-3-pyridinecarboxylate in methanol is treated with platinum(IV) oxide.
-
The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.
-
The resulting crude piperidine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to protect the nitrogen.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure cis-isomer.
2. Synthesis of trans-Isomer via Epimerization:
-
To a solution of the cis-isomer in an anhydrous solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) is added a strong base such as lithium diisopropylamide (LDA).
-
The reaction mixture is stirred for a period to allow for enolate formation.
-
The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The resulting mixture of cis and trans isomers is purified by flash column chromatography to isolate the trans-isomer.
Spectroscopic Analysis
NMR Spectroscopy:
-
Samples are prepared by dissolving approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR and ¹³C NMR spectra are recorded on a 500 MHz spectrometer at room temperature.
-
Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy:
-
IR spectra are recorded on a FTIR spectrometer equipped with a diamond ATR accessory.
-
A small amount of the neat compound is applied directly to the ATR crystal.
-
Spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (High-Resolution):
-
High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.
-
Samples are prepared by dissolving the compound in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the general workflow for the synthesis, separation, and spectroscopic analysis of cis and trans isomers of substituted piperidines.
This comprehensive guide provides the necessary tools for researchers to confidently distinguish between cis and trans isomers of substituted piperidines. By leveraging the power of modern spectroscopic techniques and following detailed experimental protocols, the precise stereochemistry of these important molecules can be unequivocally determined.
References
A Comparative Guide to the Validation of HPLC Methods for Piperidine-2,6-dicarbonitrile Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of high-performance liquid chromatography (HPLC) and alternative analytical techniques for determining the purity of Piperidine-2,6-dicarbonitrile. This compound is a crucial heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Ensuring its purity is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).
While specific validated methods for this compound are not widely published, this guide provides a robust framework based on established analytical principles for similar piperidine and nitrile compounds.[2][3] It details experimental protocols and presents validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, enabling researchers to develop and validate their own analytical methods.[4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of non-volatile organic molecules like this compound.[6] Its high resolving power allows for the effective separation of the main compound from process-related impurities and degradation products. Potential impurities could include unreacted starting materials, byproducts from side reactions, or isomers.
A critical aspect of developing an HPLC method for a compound like this compound, which lacks a strong chromophore, is detector selection. The nitrile group (C≡N) has a weak UV absorbance. Therefore, detection is typically performed at a low wavelength (e.g., 200-220 nm). An alternative is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or to employ derivatization with a UV-active agent.[2][7] For simplicity and broad applicability, this guide focuses on a UV-based HPLC method.
Proposed HPLC Method Parameters (Starting Point for Validation)
The following table outlines a recommended starting point for developing a robust HPLC method for this compound purity analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common, effective mobile phase for RP-HPLC, providing good peak shape.[7][8] |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 60:40 A:B) and switch to gradient if needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times.[7] |
| Detection | UV at 210 nm | Low wavelength is necessary due to the weak chromophore of the nitrile group. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
| Diluent | Mobile Phase or Acetonitrile/Water | Ensures sample solubility and compatibility with the mobile phase. |
HPLC Method Validation: Parameters and Acceptance Criteria
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] The following table summarizes the key validation parameters as defined by ICH Q2(R1) guidelines and their typical acceptance criteria for a purity assay.[5][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from impurities, degradants, or placebo. | Peak purity index should be >0.99. No co-eluting peaks at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For purity, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% for analyses on different days/by different analysts. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD for precision at this level should be ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD should remain within acceptable limits when parameters (e.g., flow rate ±10%, pH ±0.2) are varied. |
digraph "HPLC_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start: Method\nDevelopment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol [label="Define Validation\nProtocol (ICH Q2)", fillcolor="#F1F3F4", fontcolor="#202124"]; specificity [label="Specificity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; limits [label="LOD & LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Validation Report\n& SOP", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Method\nImplementation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> protocol; protocol -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> limits; limits -> robustness; robustness -> report; report -> end; }
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, other techniques can provide complementary information for a comprehensive purity profile.
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for non-volatile impurities and isomers; robust and reproducible.[6] | Requires a chromophore (low UV may be needed); compound must be soluble. |
| Gas Chromatography (GC-FID/MS) | Partitioning between a carrier gas and a stationary phase, based on volatility. | Excellent for identifying and quantifying volatile impurities like residual solvents.[3] | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.[2] |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard of known purity. | Provides a direct (primary) measure of purity without needing a reference standard of the analyte; gives structural information.[6] | Lower sensitivity for trace impurities compared to HPLC; requires a highly pure internal standard; potential for signal overlap.[6] |
digraph "Method_Comparison" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none, style=dashed, color="#5F6368"];// Header header [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"WIDTH="760"><TR><TDBGCOLOR="#F1F3F4"><B>ParameterB>TD><TDBGCOLOR="#4285F4"FONTCOLOR="#FFFFFF"><B>HPLC-UVB>TD><TDBGCOLOR="#EA4335"FONTCOLOR="#FFFFFF"><B>GC-FID/MSB>TD><TDBGCOLOR="#FBBC05"FONTCOLOR="#FFFFFF"><B>qNMRB>TD>TR><TR><TDALIGN="LEFT">Primary ApplicationTD><TD>Purity & ImpuritiesTD><TD>Volatile ImpuritiesTD><TD>Absolute PurityTD>TR><TR><TDALIGN="LEFT">SensitivityTD><TD>HighTD><TD>Very HighTD><TD>Low to ModerateTD>TR><TR><TDALIGN="LEFT">Analyte VolatilityTD><TD>Not RequiredTD><TD>RequiredTD><TD>Not RequiredTD>TR><TR><TDALIGN="LEFT">Structural InfoTD><TD>No (unless MS)TD><TD>Yes (with MS)TD><TD>YesTD>TR><TR><TDALIGN="LEFT">QuantitationTD><TD>Relative (to standard)TD><TD>Relative (to standard)TD><TD>Absolute (primary)TD>TR>TABLE> >];} <center><i>Comparison of key features for relevant analytical techniques.i>center><br>
Experimental Protocols
Protocol 1: HPLC Method Validation for Purity
This protocol provides a step-by-step guide for validating the proposed HPLC method for this compound.
1. System Suitability:
- Before each validation run, inject a standard solution five times.
- Acceptance Criteria: RSD of peak area < 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.
2. Specificity (Forced Degradation):
- Prepare solutions of this compound and subject them to stress conditions:
- Acidic: 0.1 M HCl at 60°C for 24h
- Basic: 0.1 M NaOH at 60°C for 24h
- Oxidative: 3% H₂O₂ at room temperature for 24h
- Thermal: Dry heat at 105°C for 24h
- Photolytic: Expose to UV light (254 nm) for 24h
- Analyze all stressed samples by HPLC.
- Acceptance Criteria: The method must resolve the main peak from all degradation product peaks. Peak purity should pass.
3. Linearity:
- Prepare a stock solution of the reference standard.
- Create a series of at least five concentrations ranging from the LOQ to 150% of the target assay concentration.
- Inject each concentration in triplicate.
- Plot a calibration curve of peak area versus concentration.
- Acceptance Criteria: r² ≥ 0.999.
4. Accuracy (% Recovery):
- Prepare a sample matrix (placebo).
- Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
- Prepare each level in triplicate and analyze.
- Calculate the percentage recovery for each sample.
- Acceptance Criteria: Mean recovery between 98.0% and 102.0% with RSD ≤ 2.0% at each level.
5. Precision:
- Repeatability: Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same equipment and analyst.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
- Acceptance Criteria: RSD ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
- Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) by injecting solutions with decreasing concentrations.
- Confirm the LOQ by demonstrating acceptable precision (e.g., RSD ≤ 10%) over at least six injections at the LOQ concentration.
7. Robustness:
- Analyze the sample while making small, deliberate changes to the method parameters:
- Flow Rate (e.g., 0.9 mL/min and 1.1 mL/min)
- Column Temperature (e.g., 28°C and 32°C)
- Mobile Phase Composition (e.g., vary acetonitrile by ±2%)
- Acceptance Criteria: System suitability parameters must be met, and the results should not deviate significantly from the nominal method.
Conclusion
The purity of this compound is essential for its application in pharmaceutical development. While no standardized HPLC method is publicly available, this guide provides the necessary framework for its development and validation. A reversed-phase HPLC method with UV detection at a low wavelength serves as an excellent starting point. Comprehensive validation according to ICH Q2(R1) guidelines is mandatory to ensure the method is specific, accurate, precise, and robust for its intended purpose. For a complete characterization, especially for regulatory submissions, complementary techniques like GC for residual solvents and qNMR for absolute purity assessment are invaluable. By leveraging the protocols and comparative data in this guide, researchers can confidently establish a reliable analytical strategy to ensure the quality of their this compound intermediate.
References
- 1. Buy this compound | 41980-31-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
A Comparative Guide to Confirming the Stereochemistry of 2,6-Disubstituted Piperidines using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemistry in 2,6-disubstituted piperidines, a prevalent scaffold in numerous alkaloids and active pharmaceutical ingredients, is a critical step in chemical synthesis and drug discovery.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for elucidating the relative and absolute configuration of these chiral molecules. This guide provides a comparative overview of key NMR techniques, supported by experimental data and detailed protocols, to aid researchers in accurately assigning the stereochemistry of 2,6-disubstituted piperidines.
Core NMR Techniques for Stereochemical Assignment
The conformational rigidity of the piperidine ring, which typically adopts a chair conformation, gives rise to distinct NMR signatures for cis and trans diastereomers. The primary methods for distinguishing these isomers involve the analysis of proton-proton coupling constants (³JH,H), Nuclear Overhauser Effect (NOE) correlations, and one-bond carbon-proton coupling constants (¹JC,H).
1. ³JH,H Coupling Constant Analysis: The magnitude of the vicinal coupling constant (³JH,H) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[3] This relationship is invaluable for differentiating between axial and equatorial substituents.
-
Trans Isomers: In a chair conformation, the protons at C2 and C6 are typically axial, and the substituents are equatorial (or vice-versa). The coupling between an axial proton at C2 (or C6) and an axial proton at C3 (or C5) will be large (³Jax,ax ≈ 10-13 Hz).
-
Cis Isomers: In the most stable chair conformation, one substituent will be axial and the other equatorial. This results in smaller axial-equatorial (³Jax,eq ≈ 2-5 Hz) and equatorial-equatorial (³Jeq,eq ≈ 2-5 Hz) couplings for the protons at C2 and C6 with their neighbors.
2. Nuclear Overhauser Effect (NOE) Analysis: NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons.
-
Trans Isomers (diequatorial substituents): Strong NOE correlations are expected between the axial protons at C2 and C6 and the axial protons at C3, C4, and C5.
-
Cis Isomers (axial/equatorial substituents): The pattern of NOE correlations will be distinctly different, reflecting the different spatial arrangement of the substituents and ring protons. For instance, an axial substituent at C2 will show NOE correlations to the axial protons at C4 and C6.
3. ¹JC,H Coupling Constant Analysis: The magnitude of the one-bond carbon-proton coupling constant can also provide conformational insights, particularly in more complex or conformationally mobile systems.[3]
Comparative Data for Stereoisomer Determination
The following table summarizes typical ¹H NMR chemical shift and coupling constant data for the C2 and C6 protons in cis and trans 2,6-disubstituted piperidines. These values can serve as a general guide, though specific values will vary depending on the nature of the substituents and the solvent used.
| Parameter | Trans Isomer (diequatorial) | Cis Isomer (axial/equatorial) | Reference |
| δ H2/H6 (ppm) | ~ 2.5 - 3.5 | ~ 2.8 - 4.0 (axial H often downfield) | [3][4] |
| ³JH2ax,H3ax / ³JH6ax,H5ax (Hz) | ~ 10 - 13 | ~ 2 - 5 | [5] |
| ³JH2ax,H3eq / ³JH6ax,H5eq (Hz) | ~ 2 - 5 | ~ 2 - 5 | [5] |
| NOE Correlations | H2ax ↔ H4ax, H6ax | H2ax ↔ H4ax, H6ax; Req ↔ H3eq, H5eq | [3] |
Advanced NMR Techniques for Enantiomeric Differentiation
While the aforementioned techniques are excellent for determining relative stereochemistry, assigning the absolute configuration or determining the enantiomeric excess (ee) often requires the use of chiral auxiliaries.
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the analyte.[6][7] This interaction can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their differentiation and quantification.[6][8] For piperidines, chiral acids or other agents capable of hydrogen bonding or dipole-dipole interactions are often effective.[7] The use of ¹⁹F NMR with fluorine-containing CSAs can be particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals.[8]
Experimental Protocols
Protocol 1: General ¹H and ¹³C NMR for Diastereomer Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 2,6-disubstituted piperidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a clean NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
2D NMR Acquisition (COSY and HSQC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.[10]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal.
-
Integrate the proton signals to determine relative proton counts.
-
Measure the chemical shifts and coupling constants for the protons at C2, C3, C5, and C6.
-
Analyze the coupling constants to infer the axial or equatorial orientation of the protons.
-
Use the COSY and HSQC data to confirm assignments.
-
Protocol 2: NOESY/ROESY for Spatial Proximity Analysis
-
Sample Preparation: Prepare the sample as described in Protocol 1. Ensure the sample is free of paramagnetic impurities.
-
Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues.
-
Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for NOESY).
-
-
Data Processing and Analysis:
-
Process the 2D spectrum.
-
Identify cross-peaks, which indicate spatial proximity between protons.
-
Look for key correlations, such as those between axial protons on the same face of the ring, to confirm the chair conformation and the relative stereochemistry of the substituents.[3]
-
Protocol 3: Enantiomeric Differentiation using a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve approximately 5 mg of the racemic or enantiomerically enriched piperidine derivative in 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chosen chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Carefully examine the signals of the piperidine protons, particularly those at C2 and C6, for any splitting or separation of signals corresponding to the two enantiomers.
-
-
Data Analysis:
-
If signal separation is observed, integrate the signals for each enantiomer to determine the enantiomeric excess (ee).
-
Workflow for Stereochemical Determination
The following diagram illustrates a typical workflow for the determination of the stereochemistry of 2,6-disubstituted piperidines using NMR spectroscopy.
Caption: Workflow for NMR-based stereochemical analysis.
By systematically applying these NMR techniques and following the outlined protocols, researchers can confidently and accurately determine the stereochemistry of 2,6-disubstituted piperidines, a crucial aspect of modern chemical and pharmaceutical research.
References
- 1. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
No Direct Comparative Data on Catalytic Activity of Ligands Derived from Piperidine-2,6-dicarbonitrile Found in Scientific Literature
A comprehensive search of scientific databases and literature has revealed no specific studies detailing the synthesis and catalytic activity of ligands derived directly from piperidine-2,6-dicarbonitrile. Consequently, a comparative guide with experimental data, protocols, and performance metrics for this specific class of ligands cannot be provided at this time.
While the requested information is not available, this report offers related contextual information on the use of piperidine as an organocatalyst and the application of a similar dicarbonitrile scaffold, pyridine-2,6-dicarbonitrile, in the synthesis of catalytic ligands. This information may be of interest to researchers exploring related areas of catalysis.
Piperidine as a Versatile Organocatalyst
Piperidine itself, the parent heterocycle of the requested starting material, is widely employed as a versatile organocatalyst in a variety of chemical transformations.[1] It functions as a base and a nucleophilic catalyst in numerous reactions. Its derivatives are also central to many pharmaceuticals and natural products.[1][2]
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a significant area of research. Piperidine and its derivatives are key players in this field, particularly in reactions such as:
-
Michael Additions: Piperidine can catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Knoevenagel Condensations: It is frequently used as a basic catalyst to promote the condensation between carbonyl compounds and active methylene compounds.
-
Aldol and Mannich Reactions: Chiral derivatives of piperidine are employed to induce stereoselectivity in these fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.[2]
-
Cascade Reactions: Piperidine has been used as a catalyst in cascade reactions, such as the aza-Cope/aza-Prins cyclization to synthesize substituted piperidines.[3]
The catalytic utility of piperidine stems from its basicity and its ability to form reactive intermediates, such as enamines and iminium ions, which then participate in stereoselective bond formations.
Pyridine-2,6-dicarbonitrile as a Ligand Precursor
While data on this compound as a ligand precursor is absent, the aromatic analogue, pyridine-2,6-dicarbonitrile , is a known building block in coordination chemistry and catalysis. The nitrile groups at the 2 and 6 positions of the pyridine ring provide versatile handles for synthesizing more complex ligands.[4]
The electron-withdrawing nature of the nitrile groups influences the electronic properties of the pyridine ring, and the nitrogen atoms of both the ring and the nitrile groups can serve as coordination sites for metal ions.[4] This makes pyridine-2,6-dicarbonitrile and its derivatives valuable for creating ligands for various catalytic applications and in materials science.[4][5][6][7] For instance, pyridine-2,6-dicarboxylic acid esters, derived from the corresponding dicarbonitrile, have been used as O,N,O-pincer ligands in copper(II) complexes.[8]
Conclusion
The investigation into the catalytic activity of ligands derived from this compound appears to be a novel and underexplored area of research. The current body of scientific literature does not contain the necessary experimental data to construct a comparative study as requested. Researchers in the field of catalyst development may find this to be a potential area for future investigation, building upon the known catalytic properties of the piperidine scaffold and the ligand-forming potential of dinitrile functionalities.
Due to the absence of quantitative data on the catalytic performance of ligands derived from this compound, the mandatory data tables and visualizations (Graphviz diagrams) could not be generated.
References
- 1. ijnrd.org [ijnrd.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes [iris.cnr.it]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Trace Impurities in Piperidine-2,6-dicarbonitrile by LC-MS
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of trace impurities in Piperidine-2,6-dicarbonitrile. The information is targeted towards researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in method selection and development.
Introduction
This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and functional materials.[1] Due to its intended applications, particularly in the pharmaceutical industry, ensuring the purity of this compound is critical. Trace impurities, which can originate from the synthetic process or degradation, may impact the efficacy and safety of the final product. Therefore, robust and sensitive analytical methods are required for their accurate quantification.
This guide focuses on a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of potential trace impurities. LC-MS is a powerful technique for analyzing a wide range of compounds, offering high selectivity and sensitivity, making it well-suited for trace-level analysis in complex matrices.[2][3] The performance of the LC-MS method is compared with a Gas Chromatography-Mass Spectrometry (GC-MS) method, another common technique for impurity analysis, particularly for volatile and semi-volatile compounds.
Potential Impurities in this compound
For the purpose of this guide, we will consider the following hypothetical, yet plausible, trace impurities in this compound, based on common synthetic routes and degradation pathways:
-
Impurity A: Piperidine: A potential starting material or byproduct.
-
Impurity B: 2-Cyanopiperidine: An intermediate or related impurity.
-
Impurity C: Glutarimide: A potential hydrolysis product.
-
Impurity D: 1-Chloropiperidine: A potential byproduct from reactions involving chlorinated reagents.
Comparative Analysis of LC-MS and GC-MS Methods
The selection of an appropriate analytical method depends on the physicochemical properties of the impurities and the required sensitivity. The following tables summarize the quantitative performance of a proposed LC-MS method and a comparative GC-MS method for the analysis of trace impurities in this compound.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS Method | GC-MS Method |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Applicability | Wide range of polar and non-polar, volatile and non-volatile impurities. | Volatile and semi-volatile, thermally stable impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar impurities to increase volatility. |
| Instrumentation | HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole). | Gas chromatograph coupled to a mass spectrometer. |
| Selectivity | High, especially with MS/MS. | High, based on retention time and mass spectrum. |
| Sensitivity | Very high (ng/mL to pg/mL levels). | High (µg/mL to ng/mL levels). |
Table 2: Quantitative Performance Data
| Impurity | Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| Impurity A (Piperidine) | LC-MS | >0.99[3] | 0.01010[3] | 0.03 | 92.2 - 95.5[2] | < 3.0[2] |
| GC-MS | >0.99 | 0.1 | 0.3 | 90 - 105 | < 5.0 | |
| Impurity B (2-Cyanopiperidine) | LC-MS | >0.99 | 0.02 | 0.06 | 95 - 105 | < 3.0 |
| GC-MS | >0.99 | 0.2 | 0.6 | 90 - 110 | < 5.0 | |
| Impurity C (Glutarimide) | LC-MS | >0.99 | 0.05 | 0.15 | 98 - 102 | < 2.0 |
| GC-MS | >0.98 (with derivatization) | 0.5 | 1.5 | 85 - 115 | < 10.0 | |
| Impurity D (1-Chloropiperidine) | LC-MS | >0.99 | 0.03 | 0.09 | 95 - 105 | < 4.0 |
| GC-MS | >0.99 | 0.1 | 0.3 | 90 - 105 | < 5.0 |
Experimental Protocols
LC-MS Method
1. Sample Preparation:
-
Accurately weigh 100 mg of this compound sample.
-
Dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. Chromatographic Conditions:
-
Column: Atlantis C18 column (5 µm, 3.9×100 mm)[3]
-
Mobile Phase A: 0.05% formic acid in water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C[3]
-
Injection Volume: 5.0 µL[3]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: Optimized for each impurity.
GC-MS Method
1. Sample Preparation and Derivatization (for Impurity C):
-
Accurately weigh 50 mg of this compound sample.
-
Dissolve in 1 mL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
2. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Visualizations
References
A Comparative Guide to Asymmetric Catalysis for the Synthesis of Chiral Piperidines
Introduction
Chiral piperidines are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, driving significant research into efficient and stereoselective synthetic methodologies. While the direct application of piperidine-2,6-dicarbonitrile in asymmetric catalysis is not prominently documented in the current literature, a diverse range of powerful catalytic systems have been developed for the enantioselective synthesis of substituted piperidines. This guide provides a comparative overview of several leading contemporary methods, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable approach for their synthetic targets. The comparison focuses on key performance indicators such as yield and enantioselectivity, and includes detailed experimental protocols and mechanistic diagrams.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of chiral piperidines and their precursors. These methods represent a selection of modern, highly effective strategies.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee%) / Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| Quinine-Derived Squaramide | Organocatalytic Triple Domino Reaction | 1,3-Dicarbonyls, β-Nitroolefins, Aldimines | 32 - 91 | 91 - 99% ee | >20:1 |
| Chiral Phosphoric Acid (CPA) | Asymmetric 'Clip-Cycle' Synthesis (Intramolecular aza-Michael) | N-Cbz-protected 1-amino-hex-5-enes, Thioacrylates | up to 87 | up to 96:4 er | N/A |
| Copper / Chiral Bisphosphine Ligand | 1,3-Borylamination of Conjugated Dienes | Conjugated Dienes, Hydroxylamine Esters | 71 - 76 | 96 - 99% ee | 10:1 - 13:1 |
| Iridium / MeO-BoQPhos Ligand | Asymmetric Hydrogenation of Pyridinium Salts | 2-Alkyl-Pyridinium Salts | High | 82:18 - 93:7 er | N/A |
| Proline | Biomimetic Organocatalytic Asymmetric Synthesis | Not specified | Good | up to 97% ee | Not specified |
| Transaminase / Organocatalyst | Hybrid Bio-organocatalytic Cascade | Not specified | Not specified | Not specified | Not specified |
| Rhodium / Chiral Ligand | Asymmetric Reductive Heck Reaction | Arylboronic Acids, Pyridine Derivatives | High | High | Not specified |
Detailed Experimental Protocols
Organocatalytic Triple Domino Reaction for Tetrahydropyridine Synthesis
This protocol is adapted from the work of Vetica, et al., for the synthesis of highly functionalized tetrahydropyridines, which are precursors to piperidines.[1][2][3]
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
β-Nitroolefin (1.0 equiv)
-
Quinine-derived squaramide catalyst A (0.5 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Aldimine (2.0 equiv)
Equipment:
-
Reaction vial with magnetic stirrer
-
Standard laboratory glassware
-
Flash chromatography system
-
HPLC with a chiral stationary phase
Procedure:
-
To a reaction vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the quinine-derived squaramide catalyst A (0.00125 mmol, 0.5 mol%).
-
Dissolve the mixture in dichloromethane to achieve a concentration of 1.25 M.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add the aldimine (0.5 mmol, 2.0 equiv) to the reaction mixture.
-
Cool the reaction to -25 °C and continue stirring for 1.5 to 4 days, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC.[1][3]
Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines
This two-step approach, developed by Clarke and coworkers, involves a cross-metathesis reaction followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization.[4][5][6][7][8]
Step 1: 'Clip' - Cross Metathesis
-
Materials: N-Cbz-protected 1-amino-hex-5-ene, Thioacrylate, Hoveyda-Grubbs Catalyst™ 2nd generation.
-
Procedure: The N-Cbz-protected 1-amino-hex-5-ene and thioacrylate are subjected to cross-metathesis using the Hoveyda-Grubbs Catalyst™ 2nd generation to yield the E-isomer of the coupled product.[4][5]
Step 2: 'Cycle' - Asymmetric Aza-Michael Cyclization
-
Materials: Product from Step 1, Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-anthra 5c), Solvent (e.g., octane).
-
Procedure: The metathesis product is cyclized in the presence of 20 mol% of the CPA catalyst in the specified solvent at elevated temperatures (e.g., 80-100 °C) for 24-48 hours. The resulting 3-spiropiperidine is purified, and the enantiomeric ratio is determined by chiral HPLC.[7]
Enantioselective Copper-Catalyzed Cyclizative Aminoboration
This method provides access to chiral 2,3-cis-disubstituted piperidines.[9]
Materials:
-
[CuOTf]₂·PhH (5 mol%)
-
(S, S)-Ph-BPE (10 mol%)
-
NaOMe (3.0 equiv)
-
Anhydrous PhCl
-
B₂pin₂ (1.5 equiv)
-
Hydroxylamine ester substrate (1.0 equiv)
Equipment:
-
Sealed tube
-
Glove box
Procedure:
-
In a glove box, add [CuOTf]₂·PhH, (S, S)-Ph-BPE, and NaOMe to a sealed tube containing anhydrous PhCl.
-
Stir the mixture for 5 minutes.
-
Add a solution of B₂pin₂ in anhydrous PhCl.
-
After 15 minutes, add the hydroxylamine ester substrate in anhydrous PhCl.
-
Seal the tube, remove it from the glove box, and stir at room temperature for 72 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Combine the organic phases and concentrate to obtain the crude product for purification.[9]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the workflows and proposed mechanisms of some of the discussed catalytic systems.
Figure 1: Workflow of the organocatalytic triple domino reaction for tetrahydropyridine synthesis.
Figure 2: The two-stage 'Clip-Cycle' approach for the asymmetric synthesis of 3-spiropiperidines.
The asymmetric synthesis of chiral piperidines is a dynamic field with a multitude of effective catalytic strategies. While this compound itself has not emerged as a prominent catalyst, the alternative methods presented here offer high yields and excellent stereoselectivities for a wide range of piperidine-containing targets. The choice of a specific method will depend on the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The detailed protocols and comparative data in this guide are intended to aid researchers in navigating these choices and advancing their synthetic endeavors in medicinal chemistry and natural product synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines | CoLab [colab.ws]
- 6. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Piperidine-Based Linkers in PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker, a critical component connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in the overall efficacy of these heterobifunctional molecules. While a diverse array of linker architectures has been explored, rigid linkers incorporating cyclic motifs such as piperidine have garnered significant interest.
This guide provides a comparative analysis of piperidine-containing linkers against other common linker types in PROTAC design. Although specific experimental data for piperidine-2,6-dicarbonitrile as a linker is not yet publicly available, this document will delve into the established principles of piperidine-based linkers and offer a theoretical perspective on how the 2,6-dicarbonitrile substitution may influence PROTAC performance.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] Its length, rigidity, and chemical composition influence several key parameters that govern the efficiency of protein degradation:
-
Ternary Complex Formation: The linker dictates the spatial orientation of the protein of interest (POI) and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[2]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its drug-like properties.[1][3]
-
Pharmacokinetics: The nature of the linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC in vivo.[3]
Comparative Analysis of Linker Types
PROTAC linkers are broadly classified as flexible or rigid. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in the initial stages of PROTAC design.[1] However, excessive flexibility can lead to an entropic penalty upon binding and may result in poor pharmacokinetic properties.[1]
Rigid linkers, which often incorporate cyclic structures like piperidine and piperazine, are designed to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[4][5][6] The conformational constraint imposed by the piperidine ring can reduce the entropic loss upon ternary complex formation and improve metabolic stability.[4][7]
Theoretical Considerations for a this compound Linker
While experimental data is lacking, the theoretical impact of a this compound linker can be inferred from the known properties of its constituent parts. The piperidine core would provide rigidity, similar to other piperidine-based linkers. The geminal dinitrile groups at the 2 and 6 positions would introduce unique electronic and steric features.
The nitrile group is a small, polar functional group that can act as a hydrogen bond acceptor.[8][9][10][11] The presence of two such groups would likely increase the polarity of the linker, which could influence solubility and interactions with the biological target. Furthermore, the introduction of nitrile groups can block sites of metabolic oxidation, potentially enhancing the metabolic stability of the PROTAC.[8]
Quantitative Comparison of PROTACs with Different Linkers
The following tables provide a comparative summary of the degradation performance of PROTACs with different linker architectures targeting various proteins of interest. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, cell lines, and target proteins.
Table 1: Comparison of Linkers in BRD4-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Cell Line |
| MZ1 | Flexible | PEG | ~25 | >90 | VHL | HeLa |
| dBET1 | Flexible | Alkyl Chain | <1 | >95 | CRBN | 22Rv1 |
| ARV-771 | Rigid | Piperidine/Piperazine-containing | <1 | >95 | VHL | 22Rv1 |
Data is synthesized from multiple sources for illustrative comparison.[2][6][12]
Table 2: Comparison of Linkers in BTK-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Cell Line |
| PROTAC 5 | Flexible | 6 PEG units | ~10 | >95 | CRBN | Ramos |
| PROTAC 7 | Flexible | 8 PEG units | ~4 | >95 | CRBN | Ramos |
| 15-271 | Rigid | Proprietary rigid linker | ~30 | >90 | CRBN | Ramos |
| PS-RC-1 | Rigid | Proprietary rigid linker | Potent | N/A | CRBN | Mino |
Data is synthesized from multiple sources for illustrative comparison.[13][14][15]
Table 3: Comparison of Linkers in Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Cell Line |
| ARV-110 | Rigid | Piperidine-piperazine linker | 0.2-1 | >95 | CRBN | VCaP |
| ARD-69 | Rigid | Rigid heterocyclic linker | 0.76-0.86 | >95 | VHL | LNCaP, VCaP |
Data is synthesized from multiple sources for illustrative comparison.[16][17]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC linker typically involves a series of in vitro and cell-based assays to determine its efficacy and mechanism of action. A standard workflow is depicted below.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Piperidine-2,6-dicarbonitrile: Established Methods and Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a critical endeavor. Piperidine-2,6-dicarbonitrile, a key building block for various pharmacologically active compounds, is one such scaffold. This guide provides a comparative analysis of an established synthesis route and a newer, catalytic approach, offering insights into their respective methodologies, efficiencies, and reaction conditions.
This document outlines a classic aqueous amine cyclization method and a modern catalytic hydrogenation approach for the synthesis of this compound. A detailed comparison of these two routes, including experimental protocols and quantitative data, is presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: Aqueous Amine Cyclization | New Route: Catalytic Hydrogenation |
| Starting Material | Glutaraldehyde Dicyanohydrin, Ammonia | Pyridine-2,6-dicarbonitrile |
| Key Reagents | Aqueous Ammonia | Hydrogen Gas, Platinum(IV) Oxide (PtO₂) |
| Solvent | Water | Glacial Acetic Acid |
| Temperature | 25-50 °C | Room Temperature |
| Pressure | Atmospheric | 50-70 bar |
| Reaction Time | Not specified, likely several hours | 6-10 hours |
| Yield | ~50% | High (specific yield for this substrate not detailed, but generally high for pyridine reduction) |
| Catalyst Required | No | Yes (Platinum(IV) Oxide) |
Established Synthetic Route: Aqueous Amine Cyclization
This method, first described in the mid-20th century, represents a foundational approach to the synthesis of 2,6-dicyanopiperidines. It relies on the reaction of glutaraldehyde dicyanohydrin with an amine, in this case, ammonia, in an aqueous solution.
Experimental Protocol
-
Reaction Setup: Glutaraldehyde dicyanohydrin is dissolved in an aqueous solution.
-
Amine Addition: An aqueous solution of ammonia is added to the solution of glutaraldehyde dicyanohydrin.
-
Reaction Conditions: The reaction mixture is maintained at a temperature between 25-50 °C and stirred.
-
Work-up: The specific work-up procedure to isolate the this compound is not detailed in the readily available literature but would typically involve extraction and purification steps.
This protocol is based on the general description for the synthesis of N-substituted-2,6-dicyanopiperidines, with ammonia specified as the amine to yield the parent this compound.
New Synthetic Route: Catalytic Hydrogenation
A more modern approach to synthesizing piperidine rings involves the catalytic hydrogenation of the corresponding aromatic pyridine precursor. This method offers the potential for high yields and cleaner reactions, leveraging advances in catalysis. For the synthesis of this compound, the starting material is Pyridine-2,6-dicarbonitrile.
The catalytic hydrogenation of substituted pyridines using Platinum(IV) Oxide (PtO₂) in glacial acetic acid is a well-established and effective method for producing piperidine derivatives.[1][2][3][4] This protocol is adapted from general procedures for pyridine hydrogenation.
Experimental Protocol
-
Catalyst and Substrate Preparation: In a suitable high-pressure reactor vessel, a solution of Pyridine-2,6-dicarbonitrile (1.0 g) is prepared in glacial acetic acid (5 mL).
-
Catalyst Addition: A catalytic amount of Platinum(IV) Oxide (PtO₂) (5 mol%) is added to the solution.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The pressure is then increased to 50-70 bar of hydrogen.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 6-10 hours.
-
Work-up:
-
After the reaction is complete, the reactor is carefully depressurized.
-
The reaction mixture is quenched with a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through celite to remove the catalyst and then dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by column chromatography on silica gel.
Concluding Remarks
The choice between the established aqueous amine cyclization and the modern catalytic hydrogenation route for the synthesis of this compound will depend on the specific requirements of the researcher and the available laboratory infrastructure. The classical approach is mechanistically straightforward and avoids the need for specialized high-pressure equipment. However, it may suffer from lower yields. In contrast, the catalytic hydrogenation method, while requiring a high-pressure reactor and a precious metal catalyst, promises higher efficiency and is representative of more contemporary synthetic strategies. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision for the synthesis of this important chemical intermediate.
References
Safety Operating Guide
Safe Disposal of Piperidine-2,6-dicarbonitrile: A Comprehensive Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Piperidine-2,6-dicarbonitrile is publicly available. The following procedures are synthesized from safety data for structurally analogous compounds, including piperidine derivatives and organic nitriles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. All waste containing this compound must be treated as hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Core Safety Principles and Hazard Assessment
This compound contains both a piperidine ring and two nitrile functional groups. Piperidine derivatives can be flammable, toxic, and corrosive. Organic nitrile compounds are known for their potential toxicity. Therefore, this compound must be handled with extreme caution. All waste generated, including contaminated personal protective equipment (PPE) and labware, is considered hazardous waste.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and fumes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors or dust. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in general trash.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, glassware), must be classified as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Containerization:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and "this compound," and include appropriate hazard symbols (e.g., toxic).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.
-
This type of waste will likely require high-temperature incineration in a permitted hazardous waste incinerator.
-
Spill Response Protocol
In the event of a spill, evacuate the area and assess the situation.
-
Small Spills:
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Piperidine-2,6-dicarbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling Piperidine-2,6-dicarbonitrile. The following procedures are based on safety data sheets for structurally similar compounds, including Piperidine and Piperidine-2,5-dicarbonitrile hydrochloride, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with extreme caution, assuming it possesses hazards associated with both the piperidine ring and the dinitrile functional groups. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Core Safety Principles and Hazard Assessment
Piperidine derivatives can be toxic, corrosive, and flammable. The presence of dinitrile groups may introduce risks associated with cyanide compounds, particularly under acidic conditions or during thermal decomposition. Therefore, this compound should be handled as a potent and hazardous substance.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Skin Corrosion/Irritation: May cause severe skin burns and eye damage.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. | To prevent skin contact and absorption.[2][8][9] |
| Eye and Face Protection | Safety goggles with side shields and a face shield. | To protect against splashes and vapors.[2][9][10] |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | To protect skin from splashes and contamination.[2][10] |
| Respiratory Protection | Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent inhalation of harmful vapors or dust.[10][11] |
Operational Plan: Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Avoid generating dust or aerosols.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][12]
-
Do not eat, drink, or smoke in the handling area.[7][10][11]
Storage:
-
Store in a tightly closed, properly labeled container.[8][11]
-
Store away from incompatible materials such as oxidizing agents and strong acids.
Emergency and First Aid Procedures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15-30 minutes. Seek immediate medical attention.[6][8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid and solid waste in separate, dedicated, and clearly labeled hazardous waste containers.
-
Contaminated PPE and labware (e.g., gloves, pipette tips) must also be disposed of as hazardous waste.
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste by a licensed professional waste disposal service.
-
High-temperature incineration is the likely required disposal method.[13]
-
Do not dispose of this chemical down the drain or in general trash.[8][13]
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. rathburn.co.uk [rathburn.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
- 11. isotope.com [isotope.com]
- 12. chemos.de [chemos.de]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
